ABT-255 free base
Description
Structure
3D Structure
Properties
CAS No. |
181141-52-6 |
|---|---|
Molecular Formula |
C21H24FN3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m0/s1 |
InChI Key |
LPFFKRSIFTURFF-SUMWQHHRSA-N |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@@H]5CCCN[C@@H]5C4.Cl |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-255; ABT 255; ABT255; UNII-YA04O24J4T; |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Activity of ABT-255 Free Base Against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of ABT-255 free base, a novel 2-pyridone antibacterial agent, against Mycobacterium tuberculosis (M. tuberculosis). The document summarizes key quantitative data, details the experimental protocols for assessing antimycobacterial activity, and presents a putative mechanism of action for this class of compounds.
Quantitative Data Summary
The in vitro potency of ABT-255 against various strains of M. tuberculosis has been determined using the Alamar blue reduction technique. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent. A lower MIC value indicates greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 Against M. tuberculosis
| M. tuberculosis Strain Type | MIC (µg/mL) | Reference(s) |
| Susceptible Strains | 0.016 - 0.031 | [1] |
| Rifampin-resistant Strains | 0.031 | [1] |
| Ethambutol-resistant Strains | 0.031 | [1] |
The data clearly indicates that ABT-255 exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Notably, its efficacy against rifampin and ethambutol-resistant isolates suggests a lack of cross-resistance with these established first-line anti-tuberculosis drugs.
Experimental Protocols
The determination of the in vitro activity of ABT-255 against M. tuberculosis was performed using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a widely used and reliable method for assessing the susceptibility of M. tuberculosis to antimicrobial agents.
Microplate Alamar Blue Assay (MABA) Protocol
-
Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis is prepared from a culture grown on an appropriate medium, such as Middlebrook 7H9 broth. The turbidity of the suspension is adjusted to a McFarland standard to ensure a standardized bacterial concentration.
-
Drug Dilution Series: A serial dilution of this compound is prepared in a 96-well microplate. The concentrations typically range to cover the expected MIC value.
-
Inoculation: Each well containing the drug dilution is inoculated with the standardized M. tuberculosis suspension. Control wells containing only the bacterial suspension (positive control) and wells with only medium (negative control) are also included.
-
Incubation: The microplate is sealed and incubated at 37°C for a period of 5 to 7 days.
-
Addition of Alamar Blue Reagent: After the initial incubation period, a solution of Alamar blue (resazurin) is added to each well.
-
Secondary Incubation: The plate is re-incubated for 24 to 48 hours.
-
Reading of Results: The viability of the bacteria is determined by the color change of the Alamar blue indicator. In the presence of viable, metabolically active mycobacteria, the blue resazurin (B115843) is reduced to the pink resorufin. The MIC is defined as the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).
Putative Mechanism of Action
ABT-255 belongs to the 2-pyridone class of antibacterial agents.[1] This class is structurally related to the fluoroquinolones and has been shown to be potent inhibitors of bacterial DNA gyrase.[2][3] In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase and is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[4][5][6][7]
The proposed mechanism of action for ABT-255 involves the inhibition of the DNA gyrase enzyme in M. tuberculosis. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The binding of ABT-255 to the DNA-gyrase complex is thought to stabilize a transient state where the DNA is cleaved.[8] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[9] These breaks are lethal to the bacterial cell, as they disrupt the integrity of the chromosome and halt essential cellular processes like replication and transcription.
References
- 1. In vivo efficacy of ABT-255 against drug-sensitive and -resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Fluoroquinolone Efficacy against Tuberculosis Is Driven by Penetration into Lesions and Activity against Resident Bacterial Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection [mdpi.com]
- 6. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis DNA gyrase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Antimycobacterial Mechanism of Action of Ciprofloxacin Using Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of ABT-255 Free Base Against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of ABT-255 free base, a novel 2-pyridone antibacterial agent, against Mycobacterium tuberculosis (M. tuberculosis). The document summarizes key quantitative data, details the experimental protocols for assessing antimycobacterial activity, and presents a putative mechanism of action for this class of compounds.
Quantitative Data Summary
The in vitro potency of ABT-255 against various strains of M. tuberculosis has been determined using the Alamar blue reduction technique. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent. A lower MIC value indicates greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 Against M. tuberculosis
| M. tuberculosis Strain Type | MIC (µg/mL) | Reference(s) |
| Susceptible Strains | 0.016 - 0.031 | [1] |
| Rifampin-resistant Strains | 0.031 | [1] |
| Ethambutol-resistant Strains | 0.031 | [1] |
The data clearly indicates that ABT-255 exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Notably, its efficacy against rifampin and ethambutol-resistant isolates suggests a lack of cross-resistance with these established first-line anti-tuberculosis drugs.
Experimental Protocols
The determination of the in vitro activity of ABT-255 against M. tuberculosis was performed using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a widely used and reliable method for assessing the susceptibility of M. tuberculosis to antimicrobial agents.
Microplate Alamar Blue Assay (MABA) Protocol
-
Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis is prepared from a culture grown on an appropriate medium, such as Middlebrook 7H9 broth. The turbidity of the suspension is adjusted to a McFarland standard to ensure a standardized bacterial concentration.
-
Drug Dilution Series: A serial dilution of this compound is prepared in a 96-well microplate. The concentrations typically range to cover the expected MIC value.
-
Inoculation: Each well containing the drug dilution is inoculated with the standardized M. tuberculosis suspension. Control wells containing only the bacterial suspension (positive control) and wells with only medium (negative control) are also included.
-
Incubation: The microplate is sealed and incubated at 37°C for a period of 5 to 7 days.
-
Addition of Alamar Blue Reagent: After the initial incubation period, a solution of Alamar blue (resazurin) is added to each well.
-
Secondary Incubation: The plate is re-incubated for 24 to 48 hours.
-
Reading of Results: The viability of the bacteria is determined by the color change of the Alamar blue indicator. In the presence of viable, metabolically active mycobacteria, the blue resazurin is reduced to the pink resorufin. The MIC is defined as the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).
Putative Mechanism of Action
ABT-255 belongs to the 2-pyridone class of antibacterial agents.[1] This class is structurally related to the fluoroquinolones and has been shown to be potent inhibitors of bacterial DNA gyrase.[2][3] In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase and is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[4][5][6][7]
The proposed mechanism of action for ABT-255 involves the inhibition of the DNA gyrase enzyme in M. tuberculosis. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The binding of ABT-255 to the DNA-gyrase complex is thought to stabilize a transient state where the DNA is cleaved.[8] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[9] These breaks are lethal to the bacterial cell, as they disrupt the integrity of the chromosome and halt essential cellular processes like replication and transcription.
References
- 1. In vivo efficacy of ABT-255 against drug-sensitive and -resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Fluoroquinolone Efficacy against Tuberculosis Is Driven by Penetration into Lesions and Activity against Resident Bacterial Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection [mdpi.com]
- 6. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis DNA gyrase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Antimycobacterial Mechanism of Action of Ciprofloxacin Using Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Novel Antimycobacterial Agents: A Technical Guide to the DNA Gyrase Inhibition Assay with a Focus on ABT-255
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA gyrase inhibition assay, a critical tool in the discovery and development of novel antibacterial agents. With the emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, there is an urgent need for new therapeutics. ABT-255 has been identified as a novel 2-pyridone antimicrobial agent with demonstrated efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1] While the precise mechanism of action for ABT-255 is not extensively detailed in publicly available literature, this guide will use it as a representative compound to illustrate the process of evaluating potential DNA gyrase inhibitors.
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[2][3] In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase, making it a highly attractive and validated target for antimicrobial drugs.[4][5]
Core Concepts of DNA Gyrase Inhibition
The inhibition of DNA gyrase can occur through several mechanisms, primarily categorized as:
-
Catalytic Inhibition: This involves interference with the enzymatic activity of gyrase without stabilizing the DNA-enzyme cleavage complex. A key example is the inhibition of the ATPase activity associated with the GyrB subunit.[3][6]
-
Gyrase Poisoning: This mechanism involves the stabilization of the transient covalent complex formed between DNA gyrase and the cleaved DNA. This leads to double-strand DNA breaks, which are ultimately lethal to the bacterial cell. Quinolones are a well-known class of antibiotics that act as gyrase poisons.[3][7][8]
Experimental Protocol: Mycobacterium tuberculosis DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from established methods for assessing the inhibition of M. tuberculosis DNA gyrase.[9]
1. Objective:
To determine the concentration at which a test compound, such as ABT-255 free base, inhibits the supercoiling activity of Mycobacterium tuberculosis DNA gyrase by 50% (IC50).
2. Materials and Reagents:
-
M. tuberculosis DNA Gyrase (reconstituted from GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 50 mM HEPES.KOH (pH 7.9), 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 0.05 mg/mL albumin[9]
-
Test Compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Control Inhibitor (e.g., Ciprofloxacin)
-
2X Gel Stop/Loading Dye Buffer (GSTEB)
-
Chloroform:Isoamyl alcohol (24:1)
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
3. Assay Procedure:
-
On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water.
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound (e.g., ABT-255) at various concentrations to the respective tubes. Include a positive control (known inhibitor like ciprofloxacin) and a negative control (solvent only).
-
Initiate the reaction by adding the M. tuberculosis DNA gyrase enzyme to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding 2X GSTEB and chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Carefully load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis at approximately 75-90V until the dye front has migrated an adequate distance.[9]
-
Visualize the DNA bands under UV light and document the results.
4. Data Analysis:
The supercoiled and relaxed forms of the plasmid DNA will separate during electrophoresis. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
Quantitative data from a DNA gyrase inhibition assay for a hypothetical compound like ABT-255 would be summarized as follows:
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| ABT-255 (Hypothetical) | M. tuberculosis DNA Gyrase | Supercoiling Inhibition | 0.5 |
| Ciprofloxacin (Control) | M. tuberculosis DNA Gyrase | Supercoiling Inhibition | 1.2 |
Visualizations
Mechanism of DNA Gyrase and Inhibition
Caption: Mechanism of DNA gyrase action and points of inhibition by different antibiotic classes.
Experimental Workflow for DNA Gyrase Inhibition Assay
Caption: Step-by-step workflow for the DNA gyrase supercoiling inhibition assay.
References
- 1. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Single-molecule dynamics of DNA gyrase in evolutionarily distant bacteria Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. journals.asm.org [journals.asm.org]
- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
Evaluating Novel Antimycobacterial Agents: A Technical Guide to the DNA Gyrase Inhibition Assay with a Focus on ABT-255
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA gyrase inhibition assay, a critical tool in the discovery and development of novel antibacterial agents. With the emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, there is an urgent need for new therapeutics. ABT-255 has been identified as a novel 2-pyridone antimicrobial agent with demonstrated efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1] While the precise mechanism of action for ABT-255 is not extensively detailed in publicly available literature, this guide will use it as a representative compound to illustrate the process of evaluating potential DNA gyrase inhibitors.
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[2][3] In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase, making it a highly attractive and validated target for antimicrobial drugs.[4][5]
Core Concepts of DNA Gyrase Inhibition
The inhibition of DNA gyrase can occur through several mechanisms, primarily categorized as:
-
Catalytic Inhibition: This involves interference with the enzymatic activity of gyrase without stabilizing the DNA-enzyme cleavage complex. A key example is the inhibition of the ATPase activity associated with the GyrB subunit.[3][6]
-
Gyrase Poisoning: This mechanism involves the stabilization of the transient covalent complex formed between DNA gyrase and the cleaved DNA. This leads to double-strand DNA breaks, which are ultimately lethal to the bacterial cell. Quinolones are a well-known class of antibiotics that act as gyrase poisons.[3][7][8]
Experimental Protocol: Mycobacterium tuberculosis DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from established methods for assessing the inhibition of M. tuberculosis DNA gyrase.[9]
1. Objective:
To determine the concentration at which a test compound, such as ABT-255 free base, inhibits the supercoiling activity of Mycobacterium tuberculosis DNA gyrase by 50% (IC50).
2. Materials and Reagents:
-
M. tuberculosis DNA Gyrase (reconstituted from GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 50 mM HEPES.KOH (pH 7.9), 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 0.05 mg/mL albumin[9]
-
Test Compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Control Inhibitor (e.g., Ciprofloxacin)
-
2X Gel Stop/Loading Dye Buffer (GSTEB)
-
Chloroform:Isoamyl alcohol (24:1)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
3. Assay Procedure:
-
On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water.
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound (e.g., ABT-255) at various concentrations to the respective tubes. Include a positive control (known inhibitor like ciprofloxacin) and a negative control (solvent only).
-
Initiate the reaction by adding the M. tuberculosis DNA gyrase enzyme to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding 2X GSTEB and chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Carefully load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis at approximately 75-90V until the dye front has migrated an adequate distance.[9]
-
Visualize the DNA bands under UV light and document the results.
4. Data Analysis:
The supercoiled and relaxed forms of the plasmid DNA will separate during electrophoresis. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
Quantitative data from a DNA gyrase inhibition assay for a hypothetical compound like ABT-255 would be summarized as follows:
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| ABT-255 (Hypothetical) | M. tuberculosis DNA Gyrase | Supercoiling Inhibition | 0.5 |
| Ciprofloxacin (Control) | M. tuberculosis DNA Gyrase | Supercoiling Inhibition | 1.2 |
Visualizations
Mechanism of DNA Gyrase and Inhibition
Caption: Mechanism of DNA gyrase action and points of inhibition by different antibiotic classes.
Experimental Workflow for DNA Gyrase Inhibition Assay
Caption: Step-by-step workflow for the DNA gyrase supercoiling inhibition assay.
References
- 1. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Single-molecule dynamics of DNA gyrase in evolutionarily distant bacteria Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. journals.asm.org [journals.asm.org]
- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
ABT-255 free base molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class. It has demonstrated significant potency against a range of bacteria, most notably against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and mechanism of action of ABT-255 free base.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄FN₃O₃ | |
| Molecular Weight | 385.43 g/mol |
Biological Activity and Efficacy
ABT-255 exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis. The following tables summarize its in vitro minimum inhibitory concentrations (MIC) and in vivo efficacy in a murine model of pulmonary tuberculosis.
In Vitro Antimycobacterial Activity
| Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| Drug-Susceptible Strains | 0.016 - 0.031 | [1] |
| Rifampin-Resistant Isolates | 0.031 | [1] |
| Ethambutol-Resistant Isolates | 0.031 | [1] |
In Vivo Efficacy in a Murine Model of Pulmonary Tuberculosis
| Treatment Group | Dosage | Log₁₀ Reduction in Viable Bacterial Counts (Lung Tissue) | Reference |
| ABT-255 (against drug-susceptible M. tuberculosis) | 25 mg/kg/day for four weeks (oral) | 2 - 5 | [1] |
| ABT-255 (against rifampin-resistant M. tuberculosis) | 25 mg/kg/day for four weeks (oral) | 2 - 3 | [1] |
Mechanism of Action: Inhibition of DNA Gyrase
ABT-255, as a member of the 2-pyridone class of antibacterials, functions as a potent inhibitor of bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into the DNA, relieving torsional stress that arises during these processes.
By targeting DNA gyrase, ABT-255 disrupts the normal topological state of bacterial DNA, leading to the inhibition of critical cellular processes and ultimately resulting in bacterial cell death. The signaling pathway below illustrates the mechanism of action.
Caption: Mechanism of action of ABT-255 via inhibition of DNA gyrase.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A representative protocol for determining the MIC of ABT-255 against Mycobacterium tuberculosis is the Alamar blue reduction assay.[1]
-
Preparation of Inoculum: M. tuberculosis strains are grown in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase. The bacterial suspension is then diluted to a standardized concentration.
-
Drug Dilution: A serial two-fold dilution of ABT-255 is prepared in a 96-well microtiter plate using the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plates are incubated at 37°C for a specified period, typically 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar blue is added to each well.
-
Reading of Results: The plates are further incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of ABT-255 that prevents this color change.
In Vivo Efficacy in a Murine Model
The following is a generalized workflow for assessing the in vivo efficacy of ABT-255 against pulmonary tuberculosis in a mouse model.[1]
Caption: Workflow for assessing the in vivo efficacy of ABT-255.
Synthesis of 2-Pyridone Core Structure
The synthesis of 2-pyridone antibacterial agents, including close analogs of ABT-255 such as ABT-719, involves a multi-step chemical synthesis.[2] The core quinolizine structure is typically constructed from commercially available starting materials through a series of linear transformations. A generalized synthetic approach is outlined below.
-
Formation of the Pyridone Ring: The synthesis often begins with the construction of the 2-pyridone ring system. This can be achieved through various condensation reactions.
-
Introduction of the Carboxylic Acid Moiety: A carboxylic acid group, essential for antibacterial activity, is introduced at the 3-position of the quinolizine ring.
-
Addition of the Cyclopropyl (B3062369) Group: A cyclopropyl group is typically installed at the 1-position, which is a common feature in many quinolone and 2-pyridone antibacterials.
-
Fluorination: A fluorine atom is introduced at the 7-position, a substitution known to enhance antibacterial potency.
-
Coupling of the Side Chain: The final key step involves the coupling of the octahydropyrrolopyridine side chain at the 8-position of the quinolizine core. This side chain plays a crucial role in the compound's spectrum of activity and pharmacokinetic properties.
Note: The specific reagents, reaction conditions, and purification methods would be detailed in the primary literature and patents describing the synthesis of ABT-255 and related compounds.
References
ABT-255 free base molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class. It has demonstrated significant potency against a range of bacteria, most notably against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and mechanism of action of ABT-255 free base.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄FN₃O₃ | |
| Molecular Weight | 385.43 g/mol |
Biological Activity and Efficacy
ABT-255 exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis. The following tables summarize its in vitro minimum inhibitory concentrations (MIC) and in vivo efficacy in a murine model of pulmonary tuberculosis.
In Vitro Antimycobacterial Activity
| Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| Drug-Susceptible Strains | 0.016 - 0.031 | [1] |
| Rifampin-Resistant Isolates | 0.031 | [1] |
| Ethambutol-Resistant Isolates | 0.031 | [1] |
In Vivo Efficacy in a Murine Model of Pulmonary Tuberculosis
| Treatment Group | Dosage | Log₁₀ Reduction in Viable Bacterial Counts (Lung Tissue) | Reference |
| ABT-255 (against drug-susceptible M. tuberculosis) | 25 mg/kg/day for four weeks (oral) | 2 - 5 | [1] |
| ABT-255 (against rifampin-resistant M. tuberculosis) | 25 mg/kg/day for four weeks (oral) | 2 - 3 | [1] |
Mechanism of Action: Inhibition of DNA Gyrase
ABT-255, as a member of the 2-pyridone class of antibacterials, functions as a potent inhibitor of bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into the DNA, relieving torsional stress that arises during these processes.
By targeting DNA gyrase, ABT-255 disrupts the normal topological state of bacterial DNA, leading to the inhibition of critical cellular processes and ultimately resulting in bacterial cell death. The signaling pathway below illustrates the mechanism of action.
Caption: Mechanism of action of ABT-255 via inhibition of DNA gyrase.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A representative protocol for determining the MIC of ABT-255 against Mycobacterium tuberculosis is the Alamar blue reduction assay.[1]
-
Preparation of Inoculum: M. tuberculosis strains are grown in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase. The bacterial suspension is then diluted to a standardized concentration.
-
Drug Dilution: A serial two-fold dilution of ABT-255 is prepared in a 96-well microtiter plate using the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plates are incubated at 37°C for a specified period, typically 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar blue is added to each well.
-
Reading of Results: The plates are further incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of ABT-255 that prevents this color change.
In Vivo Efficacy in a Murine Model
The following is a generalized workflow for assessing the in vivo efficacy of ABT-255 against pulmonary tuberculosis in a mouse model.[1]
Caption: Workflow for assessing the in vivo efficacy of ABT-255.
Synthesis of 2-Pyridone Core Structure
The synthesis of 2-pyridone antibacterial agents, including close analogs of ABT-255 such as ABT-719, involves a multi-step chemical synthesis.[2] The core quinolizine structure is typically constructed from commercially available starting materials through a series of linear transformations. A generalized synthetic approach is outlined below.
-
Formation of the Pyridone Ring: The synthesis often begins with the construction of the 2-pyridone ring system. This can be achieved through various condensation reactions.
-
Introduction of the Carboxylic Acid Moiety: A carboxylic acid group, essential for antibacterial activity, is introduced at the 3-position of the quinolizine ring.
-
Addition of the Cyclopropyl Group: A cyclopropyl group is typically installed at the 1-position, which is a common feature in many quinolone and 2-pyridone antibacterials.
-
Fluorination: A fluorine atom is introduced at the 7-position, a substitution known to enhance antibacterial potency.
-
Coupling of the Side Chain: The final key step involves the coupling of the octahydropyrrolopyridine side chain at the 8-position of the quinolizine core. This side chain plays a crucial role in the compound's spectrum of activity and pharmacokinetic properties.
Note: The specific reagents, reaction conditions, and purification methods would be detailed in the primary literature and patents describing the synthesis of ABT-255 and related compounds.
References
Early Studies on the Antibacterial Agent ABT-255: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research on ABT-255, a novel antibacterial agent. The document summarizes key quantitative data, outlines experimental methodologies from foundational studies, and visualizes the proposed mechanism of action.
Introduction
ABT-255 is a promising 2-pyridone antibacterial agent, structurally related to ABT-719, developed by Abbott Laboratories.[1] Early studies positioned ABT-255 as a potent therapeutic candidate, particularly for its activity against mycobacteria and other challenging pathogens.[1][2] The 2-pyridone class of antibiotics, to which ABT-255 belongs, are known as bacterial topoisomerase inhibitors and represent bioisosteres of the widely used 4-quinolones.[3][4]
Quantitative Data Summary
The initial preclinical data for ABT-255 highlighted its potent in vitro and in vivo activity. The following tables summarize the key quantitative findings from these early studies.
Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis
| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Drug-Susceptible M. tuberculosis | 0.016-0.031 mcg/ml | [1] |
| Drug-Resistant M. tuberculosis | 0.016-0.031 mcg/ml | [1] |
Table 2: In Vivo Efficacy of ABT-255 in Murine Models of Pulmonary Tuberculosis
| M. tuberculosis Strain | Treatment Regimen | Efficacy (Reduction in Bacterial Counts in Lung Tissue) | Reference |
| Drug-Susceptible | 25 mg/kg/day (oral) for four weeks | 2-5 log10 | [1] |
| Rifampin-Resistant | 25 mg/kg/day (oral) for four weeks | 2-3 log10 | [1] |
Table 3: Comparative Efficacy of ABT-255
| Organism | Comparison to Ciprofloxacin | Study Type | Reference |
| Staphylococcus aureus | Superior Potency | In Vitro & In Vivo | [1] |
| Streptococcus pneumoniae | Superior Potency | In Vitro & In Vivo | [1] |
| Escherichia coli | Equivalent Efficacy | In Vitro & In Vivo | [1] |
Experimental Protocols
The in vivo efficacy of ABT-255 was established through murine models of pulmonary tuberculosis. The following is a detailed description of the experimental methodology based on the available information.
Murine Model of Pulmonary Tuberculosis
-
Animal Model: Mice were used as the host for infection with Mycobacterium tuberculosis.
-
Infection: The specific strain of M. tuberculosis (drug-susceptible or rifampin-resistant) was introduced to establish a pulmonary infection.
-
Treatment Group: Infected mice were treated orally with ABT-255 at a dosage of 25 mg/kg/day.
-
Duration of Treatment: The treatment was administered daily for a period of four weeks.
Mechanism of Action and Visualizations
ABT-255 belongs to the 2-pyridone class of antibacterial agents, which function as bacterial topoisomerase inhibitors.[3] This mechanism is analogous to that of fluoroquinolones. These agents disrupt the process of DNA replication and repair in bacteria, ultimately leading to cell death.
Caption: Proposed mechanism of action for 2-pyridone agents like ABT-255.
The following workflow illustrates the experimental process for evaluating the in vivo efficacy of ABT-255.
Caption: In vivo experimental workflow for ABT-255 efficacy testing.
References
Early Studies on the Antibacterial Agent ABT-255: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research on ABT-255, a novel antibacterial agent. The document summarizes key quantitative data, outlines experimental methodologies from foundational studies, and visualizes the proposed mechanism of action.
Introduction
ABT-255 is a promising 2-pyridone antibacterial agent, structurally related to ABT-719, developed by Abbott Laboratories.[1] Early studies positioned ABT-255 as a potent therapeutic candidate, particularly for its activity against mycobacteria and other challenging pathogens.[1][2] The 2-pyridone class of antibiotics, to which ABT-255 belongs, are known as bacterial topoisomerase inhibitors and represent bioisosteres of the widely used 4-quinolones.[3][4]
Quantitative Data Summary
The initial preclinical data for ABT-255 highlighted its potent in vitro and in vivo activity. The following tables summarize the key quantitative findings from these early studies.
Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis
| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Drug-Susceptible M. tuberculosis | 0.016-0.031 mcg/ml | [1] |
| Drug-Resistant M. tuberculosis | 0.016-0.031 mcg/ml | [1] |
Table 2: In Vivo Efficacy of ABT-255 in Murine Models of Pulmonary Tuberculosis
| M. tuberculosis Strain | Treatment Regimen | Efficacy (Reduction in Bacterial Counts in Lung Tissue) | Reference |
| Drug-Susceptible | 25 mg/kg/day (oral) for four weeks | 2-5 log10 | [1] |
| Rifampin-Resistant | 25 mg/kg/day (oral) for four weeks | 2-3 log10 | [1] |
Table 3: Comparative Efficacy of ABT-255
| Organism | Comparison to Ciprofloxacin | Study Type | Reference |
| Staphylococcus aureus | Superior Potency | In Vitro & In Vivo | [1] |
| Streptococcus pneumoniae | Superior Potency | In Vitro & In Vivo | [1] |
| Escherichia coli | Equivalent Efficacy | In Vitro & In Vivo | [1] |
Experimental Protocols
The in vivo efficacy of ABT-255 was established through murine models of pulmonary tuberculosis. The following is a detailed description of the experimental methodology based on the available information.
Murine Model of Pulmonary Tuberculosis
-
Animal Model: Mice were used as the host for infection with Mycobacterium tuberculosis.
-
Infection: The specific strain of M. tuberculosis (drug-susceptible or rifampin-resistant) was introduced to establish a pulmonary infection.
-
Treatment Group: Infected mice were treated orally with ABT-255 at a dosage of 25 mg/kg/day.
-
Duration of Treatment: The treatment was administered daily for a period of four weeks.
Mechanism of Action and Visualizations
ABT-255 belongs to the 2-pyridone class of antibacterial agents, which function as bacterial topoisomerase inhibitors.[3] This mechanism is analogous to that of fluoroquinolones. These agents disrupt the process of DNA replication and repair in bacteria, ultimately leading to cell death.
Caption: Proposed mechanism of action for 2-pyridone agents like ABT-255.
The following workflow illustrates the experimental process for evaluating the in vivo efficacy of ABT-255.
Caption: In vivo experimental workflow for ABT-255 efficacy testing.
References
An In-depth Technical Guide to the Physical and Chemical Properties of ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class, which are bioisosteres of the widely used 4-quinolone antibiotics. These compounds are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, making them a promising area of research in the face of growing antibiotic resistance. This technical guide provides a comprehensive overview of the known physical and chemical properties of the ABT-255 free base, detailed experimental protocols for their determination, and an illustration of its mechanism of action.
Chemical and Physical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and overall efficacy. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes the known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄FN₃O₃ | Calculated |
| Molecular Weight | 385.43 g/mol | Calculated |
| CAS Number | 186293-38-9 | Public Record |
| Appearance | White solid | [General for related compounds] |
| Boiling Point | 539.8 ± 50.0 °C | Predicted |
| Density | 1.42 ± 0.1 g/cm³ | Predicted |
| pKa | 1.29 ± 0.40 | Predicted |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible determination of the physicochemical properties of a drug substance. The following sections detail the methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A common and reliable method for its determination is the capillary method, as outlined in various pharmacopeias.
Experimental Workflow for Melting Point Determination
Capillary method for melting point determination.
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.
Experimental Workflow for Solubility Determination
Shake-flask method for solubility assessment.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for pKa determination.
Experimental Workflow for pKa Determination
Potentiometric titration for pKa measurement.
Stability Testing
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides guidelines for these studies.
Forced degradation studies are also performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as:
-
Acidic and basic hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal stress: Exposure to high temperatures.
-
Photostability: Exposure to light of controlled wavelength and intensity.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
ABT-255, like other 2-pyridone and quinolone antibiotics, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is necessary for the initiation of DNA replication.
-
Topoisomerase IV: Primarily involved in the decatenation (unlinking) of daughter chromosomes after DNA replication.
ABT-255 stabilizes the transient, covalent complex formed between these enzymes and the bacterial DNA.[1] This stabilization prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks is lethal to the bacterium.
Signaling Pathway of ABT-255 Action
Mechanism of ABT-255 antibacterial action.
Conclusion
ABT-255 represents a promising direction in the development of new antibacterial agents. This guide has summarized the available physical and chemical data for the this compound and provided an overview of the standard experimental protocols for their determination. A deeper understanding of these properties is fundamental for the continued research and potential clinical development of this and other 2-pyridone antibiotics. Further studies are warranted to obtain comprehensive experimental data for the this compound to facilitate its progression through the drug development pipeline.
References
An In-depth Technical Guide to the Physical and Chemical Properties of ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class, which are bioisosteres of the widely used 4-quinolone antibiotics. These compounds are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, making them a promising area of research in the face of growing antibiotic resistance. This technical guide provides a comprehensive overview of the known physical and chemical properties of the ABT-255 free base, detailed experimental protocols for their determination, and an illustration of its mechanism of action.
Chemical and Physical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and overall efficacy. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes the known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄FN₃O₃ | Calculated |
| Molecular Weight | 385.43 g/mol | Calculated |
| CAS Number | 186293-38-9 | Public Record |
| Appearance | White solid | [General for related compounds] |
| Boiling Point | 539.8 ± 50.0 °C | Predicted |
| Density | 1.42 ± 0.1 g/cm³ | Predicted |
| pKa | 1.29 ± 0.40 | Predicted |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible determination of the physicochemical properties of a drug substance. The following sections detail the methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A common and reliable method for its determination is the capillary method, as outlined in various pharmacopeias.
Experimental Workflow for Melting Point Determination
Capillary method for melting point determination.
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.
Experimental Workflow for Solubility Determination
Shake-flask method for solubility assessment.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for pKa determination.
Experimental Workflow for pKa Determination
Potentiometric titration for pKa measurement.
Stability Testing
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides guidelines for these studies.
Forced degradation studies are also performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as:
-
Acidic and basic hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal stress: Exposure to high temperatures.
-
Photostability: Exposure to light of controlled wavelength and intensity.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
ABT-255, like other 2-pyridone and quinolone antibiotics, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is necessary for the initiation of DNA replication.
-
Topoisomerase IV: Primarily involved in the decatenation (unlinking) of daughter chromosomes after DNA replication.
ABT-255 stabilizes the transient, covalent complex formed between these enzymes and the bacterial DNA.[1] This stabilization prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks is lethal to the bacterium.
Signaling Pathway of ABT-255 Action
Mechanism of ABT-255 antibacterial action.
Conclusion
ABT-255 represents a promising direction in the development of new antibacterial agents. This guide has summarized the available physical and chemical data for the this compound and provided an overview of the standard experimental protocols for their determination. A deeper understanding of these properties is fundamental for the continued research and potential clinical development of this and other 2-pyridone antibiotics. Further studies are warranted to obtain comprehensive experimental data for the this compound to facilitate its progression through the drug development pipeline.
References
Methodological & Application
Application Notes and Protocols: ABT-255 Free Base for In Vivo Efficacy Studies in Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated significant in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As a subclass of quinolones, its mechanism of action involves the inhibition of mycobacterial DNA gyrase, an essential enzyme for DNA replication.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ABT-255 free base in a murine model of pulmonary tuberculosis. The provided methodologies are based on established preclinical models for tuberculosis drug testing.
Data Presentation
In Vitro Efficacy of ABT-255
| M. tuberculosis Strain | MIC (μg/mL) |
| Drug-Susceptible Strains | 0.016 - 0.031[2] |
| Rifampin-Resistant Isolates | 0.031[2] |
| Ethambutol-Resistant Isolates | 0.031[2] |
In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis
Treatment Duration: 4 weeks, oral administration.
| M. tuberculosis Strain | ABT-255 Dosage (mg/kg/day) | Log₁₀ Reduction in Lung CFU | Reference |
| Drug-Susceptible | 25 | 2 - 5[2] | [2] |
| Drug-Resistant | Not Specified | 2 - 3[2] | [2] |
Experimental Protocols
Murine Model of Pulmonary Tuberculosis
This protocol outlines the procedure for establishing a murine model of pulmonary tuberculosis to evaluate the in vivo efficacy of ABT-255.
Materials:
-
This compound
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)
-
Middlebrook 7H11 agar (B569324) plates
-
Phosphate-buffered saline (PBS)
-
Sterile injectable water
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge)
-
Tissue homogenizer
-
Standard laboratory equipment for microbiology and animal handling
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until mid-log phase.
-
Harvest the bacteria by centrifugation and resuspend the pellet in PBS.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁷ CFU/mL. The exact concentration should be confirmed by plating serial dilutions on 7H11 agar plates and enumerating colonies after 3-4 weeks of incubation at 37°C.
-
-
Infection of Mice:
-
Anesthetize the mice using an appropriate method.
-
Infect the mice intravenously via the tail vein with 0.1 mL of the prepared M. tuberculosis inoculum (approximately 1 x 10⁶ CFU per mouse).
-
-
Preparation of ABT-255 for Oral Administration:
-
Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose in sterile water. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Ensure the suspension is homogenous before each administration.
-
-
Treatment Administration:
-
Seven days post-infection, begin treatment with ABT-255.
-
Administer the prepared ABT-255 suspension orally via gavage once daily for 28 consecutive days.
-
A control group of infected mice should receive the vehicle only.
-
-
Endpoint Analysis (CFU Enumeration):
-
At 24 hours after the final dose, euthanize the mice.
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the tissues in a known volume of sterile PBS.
-
Prepare serial dilutions of the tissue homogenates in PBS.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per organ.
-
Calculate the log₁₀ reduction in CFU in the treated groups compared to the vehicle control group.
-
Visualizations
Mechanism of Action: Inhibition of DNA Gyrase
Caption: Mechanism of ABT-255 action in M. tuberculosis.
Experimental Workflow: In Vivo Efficacy Model
Caption: Workflow for the murine tuberculosis efficacy model.
References
Application Notes and Protocols: ABT-255 Free Base for In Vivo Efficacy Studies in Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated significant in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As a subclass of quinolones, its mechanism of action involves the inhibition of mycobacterial DNA gyrase, an essential enzyme for DNA replication.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ABT-255 free base in a murine model of pulmonary tuberculosis. The provided methodologies are based on established preclinical models for tuberculosis drug testing.
Data Presentation
In Vitro Efficacy of ABT-255
| M. tuberculosis Strain | MIC (μg/mL) |
| Drug-Susceptible Strains | 0.016 - 0.031[2] |
| Rifampin-Resistant Isolates | 0.031[2] |
| Ethambutol-Resistant Isolates | 0.031[2] |
In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis
Treatment Duration: 4 weeks, oral administration.
| M. tuberculosis Strain | ABT-255 Dosage (mg/kg/day) | Log₁₀ Reduction in Lung CFU | Reference |
| Drug-Susceptible | 25 | 2 - 5[2] | [2] |
| Drug-Resistant | Not Specified | 2 - 3[2] | [2] |
Experimental Protocols
Murine Model of Pulmonary Tuberculosis
This protocol outlines the procedure for establishing a murine model of pulmonary tuberculosis to evaluate the in vivo efficacy of ABT-255.
Materials:
-
This compound
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)
-
Middlebrook 7H11 agar plates
-
Phosphate-buffered saline (PBS)
-
Sterile injectable water
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge)
-
Tissue homogenizer
-
Standard laboratory equipment for microbiology and animal handling
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until mid-log phase.
-
Harvest the bacteria by centrifugation and resuspend the pellet in PBS.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁷ CFU/mL. The exact concentration should be confirmed by plating serial dilutions on 7H11 agar plates and enumerating colonies after 3-4 weeks of incubation at 37°C.
-
-
Infection of Mice:
-
Anesthetize the mice using an appropriate method.
-
Infect the mice intravenously via the tail vein with 0.1 mL of the prepared M. tuberculosis inoculum (approximately 1 x 10⁶ CFU per mouse).
-
-
Preparation of ABT-255 for Oral Administration:
-
Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose in sterile water. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Ensure the suspension is homogenous before each administration.
-
-
Treatment Administration:
-
Seven days post-infection, begin treatment with ABT-255.
-
Administer the prepared ABT-255 suspension orally via gavage once daily for 28 consecutive days.
-
A control group of infected mice should receive the vehicle only.
-
-
Endpoint Analysis (CFU Enumeration):
-
At 24 hours after the final dose, euthanize the mice.
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the tissues in a known volume of sterile PBS.
-
Prepare serial dilutions of the tissue homogenates in PBS.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per organ.
-
Calculate the log₁₀ reduction in CFU in the treated groups compared to the vehicle control group.
-
Visualizations
Mechanism of Action: Inhibition of DNA Gyrase
Caption: Mechanism of ABT-255 action in M. tuberculosis.
Experimental Workflow: In Vivo Efficacy Model
Caption: Workflow for the murine tuberculosis efficacy model.
References
Application Notes and Protocols for ABT-255 Free Base in Drug-Resistant Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant threat to global health, necessitating the development of novel therapeutics. ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2] Its structural similarity to fluoroquinolones suggests a mechanism of action involving the inhibition of DNA gyrase, an essential enzyme for DNA replication in M. tuberculosis.[2][3][4][5] The apparent lack of cross-resistance with existing anti-TB drugs makes ABT-255 a promising candidate for further investigation in the context of drug-resistant TB.[2]
These application notes provide a summary of the available data on ABT-255's efficacy and detailed protocols for key in vitro and in vivo experiments to facilitate further research into its potential as a treatment for drug-resistant tuberculosis.
Data Presentation
In Vitro Efficacy of ABT-255
The in vitro activity of ABT-255 against M. tuberculosis has been assessed using the Alamar blue reduction technique to determine the Minimum Inhibitory Concentration (MIC).[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 against M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | ABT-255 MIC (µg/mL) |
| Drug-Susceptible | - | 0.016 - 0.031[1][2] |
| Rifampin-Resistant | Resistant to Rifampin | 0.031[1][2] |
| Ethambutol-Resistant | Resistant to Ethambutol | 0.031[1][2] |
In Vivo Efficacy of ABT-255
The in vivo efficacy of ABT-255 has been evaluated in a murine model of pulmonary tuberculosis. Oral administration of ABT-255 for four weeks resulted in a significant reduction in the bacterial load in the lungs.[1][2]
Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis
| M. tuberculosis Strain | Resistance Profile | ABT-255 Treatment | Log10 Reduction in Lung CFU |
| Drug-Susceptible | - | 4 weeks, oral administration | 2 to 5[1][2] |
| Drug-Resistant | Rifampin or Ethambutol Resistant | 4 weeks, oral administration | 2 to 3[1][2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol describes a colorimetric method to determine the MIC of ABT-255 against M. tuberculosis strains. The assay relies on the reduction of the Alamar blue (resazurin) indicator by viable mycobacteria, resulting in a color change from blue to pink.[6][7]
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
ABT-255 free base
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Sterile deionized water
-
Parafilm
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:50 in 7H9 broth.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of ABT-255 in an appropriate solvent (e.g., DMSO) and then dilute it in 7H9 broth to the desired starting concentration.
-
In a 96-well plate, add 100 µL of 7H9 broth to wells in columns 2-12 of rows B-G.
-
Add 200 µL of the starting ABT-255 concentration to column 1 of rows B-G.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the drug-free growth control.
-
Column 12 will serve as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted M. tuberculosis inoculum to wells in columns 1-11 of rows B-G.
-
-
Incubation:
-
Seal the plate with Parafilm and incubate at 37°C in a 5% CO2 atmosphere for 7 days.[8]
-
-
Addition of Alamar Blue:
-
After 7 days of incubation, add 20 µL of 10x Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Reseal the plate and incubate for an additional 24 hours at 37°C.[6]
-
-
Reading the Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of ABT-255 that prevents the color change from blue to pink.[6]
-
Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Pulmonary Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of ABT-255 in a mouse model of chronic TB infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
M. tuberculosis strain of interest (drug-susceptible or resistant)
-
Aerosol exposure system for infection
-
This compound formulated for oral administration
-
Phosphate-buffered saline (PBS)
-
7H11 agar (B569324) plates
-
Homogenizer
Procedure:
-
Infection of Mice:
-
Infect mice with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection. The target is to deposit approximately 100-200 bacilli in the lungs of each mouse.
-
Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for a period of 4-6 weeks to develop a chronic infection state.
-
-
Drug Treatment:
-
Prepare a formulation of ABT-255 suitable for oral gavage.
-
Randomly assign mice to treatment and control groups.
-
Administer ABT-255 orally once daily for 4 weeks. The control group should receive the vehicle used for drug formulation.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in PBS.
-
Prepare serial dilutions of the lung homogenates and plate them on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the mean log10 CFU per lung for each treatment and control group.
-
The efficacy of ABT-255 is determined by the reduction in the mean log10 CFU in the treated group compared to the control group.
-
Visualizations
Signaling Pathway
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a 2-Pyridone, KRQ-10018, against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis DNA gyrase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycobacterial Gyrase Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Mechanisms of fluoroquinolone resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for ABT-255 Free Base in Drug-Resistant Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant threat to global health, necessitating the development of novel therapeutics. ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2] Its structural similarity to fluoroquinolones suggests a mechanism of action involving the inhibition of DNA gyrase, an essential enzyme for DNA replication in M. tuberculosis.[2][3][4][5] The apparent lack of cross-resistance with existing anti-TB drugs makes ABT-255 a promising candidate for further investigation in the context of drug-resistant TB.[2]
These application notes provide a summary of the available data on ABT-255's efficacy and detailed protocols for key in vitro and in vivo experiments to facilitate further research into its potential as a treatment for drug-resistant tuberculosis.
Data Presentation
In Vitro Efficacy of ABT-255
The in vitro activity of ABT-255 against M. tuberculosis has been assessed using the Alamar blue reduction technique to determine the Minimum Inhibitory Concentration (MIC).[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of ABT-255 against M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | ABT-255 MIC (µg/mL) |
| Drug-Susceptible | - | 0.016 - 0.031[1][2] |
| Rifampin-Resistant | Resistant to Rifampin | 0.031[1][2] |
| Ethambutol-Resistant | Resistant to Ethambutol | 0.031[1][2] |
In Vivo Efficacy of ABT-255
The in vivo efficacy of ABT-255 has been evaluated in a murine model of pulmonary tuberculosis. Oral administration of ABT-255 for four weeks resulted in a significant reduction in the bacterial load in the lungs.[1][2]
Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis
| M. tuberculosis Strain | Resistance Profile | ABT-255 Treatment | Log10 Reduction in Lung CFU |
| Drug-Susceptible | - | 4 weeks, oral administration | 2 to 5[1][2] |
| Drug-Resistant | Rifampin or Ethambutol Resistant | 4 weeks, oral administration | 2 to 3[1][2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol describes a colorimetric method to determine the MIC of ABT-255 against M. tuberculosis strains. The assay relies on the reduction of the Alamar blue (resazurin) indicator by viable mycobacteria, resulting in a color change from blue to pink.[6][7]
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
ABT-255 free base
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Sterile deionized water
-
Parafilm
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:50 in 7H9 broth.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of ABT-255 in an appropriate solvent (e.g., DMSO) and then dilute it in 7H9 broth to the desired starting concentration.
-
In a 96-well plate, add 100 µL of 7H9 broth to wells in columns 2-12 of rows B-G.
-
Add 200 µL of the starting ABT-255 concentration to column 1 of rows B-G.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the drug-free growth control.
-
Column 12 will serve as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted M. tuberculosis inoculum to wells in columns 1-11 of rows B-G.
-
-
Incubation:
-
Seal the plate with Parafilm and incubate at 37°C in a 5% CO2 atmosphere for 7 days.[8]
-
-
Addition of Alamar Blue:
-
After 7 days of incubation, add 20 µL of 10x Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Reseal the plate and incubate for an additional 24 hours at 37°C.[6]
-
-
Reading the Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of ABT-255 that prevents the color change from blue to pink.[6]
-
Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Pulmonary Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of ABT-255 in a mouse model of chronic TB infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
M. tuberculosis strain of interest (drug-susceptible or resistant)
-
Aerosol exposure system for infection
-
This compound formulated for oral administration
-
Phosphate-buffered saline (PBS)
-
7H11 agar plates
-
Homogenizer
Procedure:
-
Infection of Mice:
-
Infect mice with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection. The target is to deposit approximately 100-200 bacilli in the lungs of each mouse.
-
Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for a period of 4-6 weeks to develop a chronic infection state.
-
-
Drug Treatment:
-
Prepare a formulation of ABT-255 suitable for oral gavage.
-
Randomly assign mice to treatment and control groups.
-
Administer ABT-255 orally once daily for 4 weeks. The control group should receive the vehicle used for drug formulation.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in PBS.
-
Prepare serial dilutions of the lung homogenates and plate them on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the mean log10 CFU per lung for each treatment and control group.
-
The efficacy of ABT-255 is determined by the reduction in the mean log10 CFU in the treated group compared to the control group.
-
Visualizations
Signaling Pathway
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a 2-Pyridone, KRQ-10018, against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis DNA gyrase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycobacterial Gyrase Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Mechanisms of fluoroquinolone resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for ABT-255 Combination Therapy Studies in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of ABT-255 in combination with other anti-tuberculosis agents. ABT-255 is a novel 2-pyridone antimicrobial with demonstrated in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Combination therapy is the cornerstone of tuberculosis treatment, aiming to enhance efficacy, prevent the emergence of drug resistance, and shorten treatment duration.
Introduction to ABT-255 and Rationale for Combination Therapy
ABT-255 belongs to the 2-pyridone class of antibacterial agents, which are structurally similar to fluoroquinolones. The primary mechanism of action of this class is the inhibition of bacterial type II DNA topoisomerases, specifically DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV. By targeting these essential enzymes, ABT-255 disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.
The rationale for evaluating ABT-255 in combination therapy for tuberculosis is multifaceted:
-
Synergistic or Additive Effects: Combining ABT-255 with drugs that have different mechanisms of action can lead to synergistic (greater than the sum of individual effects) or additive interactions, resulting in more potent bactericidal activity.
-
Prevention of Drug Resistance: The use of multiple drugs with different targets reduces the probability of selecting for and amplifying drug-resistant mutants.
-
Activity Against Resistant Strains: ABT-255 has shown efficacy against rifampin- and ethambutol-resistant M. tuberculosis isolates, making it a promising candidate for combination regimens targeting multidrug-resistant tuberculosis (MDR-TB).
-
Potential for Treatment Shortening: More effective drug combinations could lead to a reduction in the lengthy treatment duration for tuberculosis, improving patient adherence and outcomes.
Proposed Mechanism of Action of ABT-255
The proposed mechanism of action for ABT-255, as a 2-pyridone antibacterial, involves the inhibition of DNA gyrase and topoisomerase IV in Mycobacterium tuberculosis.
Application Notes and Protocols for ABT-255 Combination Therapy Studies in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of ABT-255 in combination with other anti-tuberculosis agents. ABT-255 is a novel 2-pyridone antimicrobial with demonstrated in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Combination therapy is the cornerstone of tuberculosis treatment, aiming to enhance efficacy, prevent the emergence of drug resistance, and shorten treatment duration.
Introduction to ABT-255 and Rationale for Combination Therapy
ABT-255 belongs to the 2-pyridone class of antibacterial agents, which are structurally similar to fluoroquinolones. The primary mechanism of action of this class is the inhibition of bacterial type II DNA topoisomerases, specifically DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV. By targeting these essential enzymes, ABT-255 disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.
The rationale for evaluating ABT-255 in combination therapy for tuberculosis is multifaceted:
-
Synergistic or Additive Effects: Combining ABT-255 with drugs that have different mechanisms of action can lead to synergistic (greater than the sum of individual effects) or additive interactions, resulting in more potent bactericidal activity.
-
Prevention of Drug Resistance: The use of multiple drugs with different targets reduces the probability of selecting for and amplifying drug-resistant mutants.
-
Activity Against Resistant Strains: ABT-255 has shown efficacy against rifampin- and ethambutol-resistant M. tuberculosis isolates, making it a promising candidate for combination regimens targeting multidrug-resistant tuberculosis (MDR-TB).
-
Potential for Treatment Shortening: More effective drug combinations could lead to a reduction in the lengthy treatment duration for tuberculosis, improving patient adherence and outcomes.
Proposed Mechanism of Action of ABT-255
The proposed mechanism of action for ABT-255, as a 2-pyridone antibacterial, involves the inhibition of DNA gyrase and topoisomerase IV in Mycobacterium tuberculosis.
ABT-255: Re-evaluation of its Role in Cellular Research
Initial investigations into the preparation of ABT-255 free base solutions for cell culture, based on the premise of it being a c-Met/Ron inhibitor, have revealed a significant discrepancy in its reported biological activity. Emerging data from chemical suppliers and scientific databases indicates that ABT-255 is not a kinase inhibitor but rather a novel 2-pyridone antibacterial agent. This finding necessitates a critical re-evaluation of its application in cancer research and a clear distinction from the class of c-Met/Ron inhibitors.
Unveiling the True Identity of ABT-255
Contrary to the initial query, ABT-255 is described as a novel 2-pyridone antibacterial agent.[][2] It is an analog of ABT-719 and has demonstrated in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis.[]
Below is a summary of the available chemical data for ABT-255:
| Property | Value |
| Molecular Formula | C21H25ClFN3O3[] |
| Molecular Weight | 421.89 g/mol [] |
| CAS Number | 181141-52-6 (for HCl salt)[] |
| Appearance | White solid[] |
| Purity | >98%[] |
| Target | Antibacterial[] |
Given this information, the preparation of ABT-255 solutions for cell culture would be relevant for studies in bacteriology and infectious diseases, not for investigating c-Met or Ron kinase inhibition in cancer cell lines. The protocols for such an application would differ significantly from those for a kinase inhibitor, focusing on aspects like bacterial growth media and susceptibility testing.
The c-Met and Ron Signaling Pathways: A Brief Overview for Cancer Research
While ABT-255 is not a c-Met/Ron inhibitor, understanding these pathways remains critical for cancer drug development. The c-Met and Ron receptor tyrosine kinases are key drivers of tumor progression, and their signaling cascades are prime targets for therapeutic intervention.[3][4][5]
Activation of c-Met by its ligand, hepatocyte growth factor (HGF), and Ron by macrophage-stimulating protein (MSP) triggers a series of downstream signaling events. These pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK cascades, are central to cell proliferation, survival, migration, and invasion.[3][4][6]
Below is a simplified representation of the c-Met/Ron signaling pathway:
Caption: Simplified c-Met and Ron signaling pathways.
Experimental Protocols for a Generic c-Met/Ron Inhibitor
For researchers working with bona fide c-Met/Ron inhibitors, the following general protocols can be adapted. It is crucial to consult the specific product datasheet for solubility and handling instructions for any given inhibitor.
Stock Solution Preparation
The solubility of small molecule kinase inhibitors can vary. A common solvent is dimethyl sulfoxide (B87167) (DMSO).
-
Determine the appropriate solvent: Check the manufacturer's datasheet for the recommended solvent (e.g., DMSO, Ethanol).
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of the inhibitor needed.
-
Dissolution: Aseptically add the solvent to the vial containing the inhibitor. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
Cell Culture Treatment Workflow
The following workflow outlines the general steps for treating cells with a kinase inhibitor.
References
- 2. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Potential therapeutics specific to c-MET/RON receptor tyrosine kinases for molecular targeting in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RON and c-Met facilitate metastasis through the ERK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
ABT-255: Re-evaluation of its Role in Cellular Research
Initial investigations into the preparation of ABT-255 free base solutions for cell culture, based on the premise of it being a c-Met/Ron inhibitor, have revealed a significant discrepancy in its reported biological activity. Emerging data from chemical suppliers and scientific databases indicates that ABT-255 is not a kinase inhibitor but rather a novel 2-pyridone antibacterial agent. This finding necessitates a critical re-evaluation of its application in cancer research and a clear distinction from the class of c-Met/Ron inhibitors.
Unveiling the True Identity of ABT-255
Contrary to the initial query, ABT-255 is described as a novel 2-pyridone antibacterial agent.[][2] It is an analog of ABT-719 and has demonstrated in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis.[]
Below is a summary of the available chemical data for ABT-255:
| Property | Value |
| Molecular Formula | C21H25ClFN3O3[] |
| Molecular Weight | 421.89 g/mol [] |
| CAS Number | 181141-52-6 (for HCl salt)[] |
| Appearance | White solid[] |
| Purity | >98%[] |
| Target | Antibacterial[] |
Given this information, the preparation of ABT-255 solutions for cell culture would be relevant for studies in bacteriology and infectious diseases, not for investigating c-Met or Ron kinase inhibition in cancer cell lines. The protocols for such an application would differ significantly from those for a kinase inhibitor, focusing on aspects like bacterial growth media and susceptibility testing.
The c-Met and Ron Signaling Pathways: A Brief Overview for Cancer Research
While ABT-255 is not a c-Met/Ron inhibitor, understanding these pathways remains critical for cancer drug development. The c-Met and Ron receptor tyrosine kinases are key drivers of tumor progression, and their signaling cascades are prime targets for therapeutic intervention.[3][4][5]
Activation of c-Met by its ligand, hepatocyte growth factor (HGF), and Ron by macrophage-stimulating protein (MSP) triggers a series of downstream signaling events. These pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK cascades, are central to cell proliferation, survival, migration, and invasion.[3][4][6]
Below is a simplified representation of the c-Met/Ron signaling pathway:
Caption: Simplified c-Met and Ron signaling pathways.
Experimental Protocols for a Generic c-Met/Ron Inhibitor
For researchers working with bona fide c-Met/Ron inhibitors, the following general protocols can be adapted. It is crucial to consult the specific product datasheet for solubility and handling instructions for any given inhibitor.
Stock Solution Preparation
The solubility of small molecule kinase inhibitors can vary. A common solvent is dimethyl sulfoxide (DMSO).
-
Determine the appropriate solvent: Check the manufacturer's datasheet for the recommended solvent (e.g., DMSO, Ethanol).
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of the inhibitor needed.
-
Dissolution: Aseptically add the solvent to the vial containing the inhibitor. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
Cell Culture Treatment Workflow
The following workflow outlines the general steps for treating cells with a kinase inhibitor.
References
- 2. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Potential therapeutics specific to c-MET/RON receptor tyrosine kinases for molecular targeting in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RON and c-Met facilitate metastasis through the ERK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of ABT-925 in Human Plasma by LC-MS/MS
Introduction
This application note describes a robust and high-throughput method for the quantitative determination of ABT-925 in human plasma samples. The methodology utilizes online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers excellent sensitivity, specificity, and efficiency, making it suitable for pharmacokinetic studies in clinical trials. The method has been validated and demonstrated to be reproducible for the analysis of clinical study samples.[1][2]
Principle
The analytical method involves the extraction of ABT-925 and its deuterated internal standard (d8-ABT-925) from human plasma using an automated online SPE system. The extracted analytes are then separated chromatographically and detected by a tandem mass spectrometer operating in the positive ion mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative performance characteristics of the validated LC-MS/MS method for ABT-925 in human plasma.
| Parameter | Result |
| Linearity Range | 0.0102 to 5.24 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999124 |
| Lower Limit of Quantification (LLOQ) | 0.0102 µg/mL |
| Mean Bias at LLOQ | 1.7% |
| Mean Bias (excluding LLOQ) | -2.7% to 1.1% |
| Reproducibility (Incurred Samples) | All repeated values agreed within ±15% of the mean |
Experimental Protocols
Materials and Reagents
-
ABT-925 (potency 79.2%)
-
d8-ABT-925 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, 99%
-
Methanol (MeOH), HPLC grade
-
Human Plasma (with anticoagulant)
Preparation of Solutions
-
Stock Solutions: Due to the hygroscopic nature of ABT-925, perform a Karl Fischer test to determine the water content on the day of weighing. Prepare stock solutions of ABT-925 and d8-ABT-925 in an appropriate solvent.
-
Working Solutions: Prepare working solutions of the internal standard (IS) by diluting the stock solution.
-
Calibration Standards (STDs) and Quality Control (QCs) Samples: Prepare STDs and QCs in human plasma using serial dilutions from the stock solutions. The recommended concentrations are as follows:
Sample Preparation
-
Add 250 µL of the internal standard working solution to each well of a 96-well plate.[1]
-
Add 50 µL of standards, QCs, blank plasma, or unknown samples to the appropriate wells.[1]
-
Cover the plate and vortex at low to medium speed for approximately 2 minutes.[1]
-
Centrifuge the plate for about 10 minutes at approximately 3400 rpm to precipitate proteins.[1]
-
Transfer the plate to a cooled autosampler set at 10°C.[1]
LC-MS/MS Analysis
-
Inject 30 µL of the supernatant from each well for online SPE and LC-MS/MS analysis.[1]
Visualizations
Caption: Workflow for the quantification of ABT-925 in human plasma.
Caption: Key LC-MS/MS parameters for ABT-925 analysis.
References
- 1. Quantitative Determination of ABT-925 in Human Plasma by On-Line SPE and LC-MS/MS: Validation and Sample Analysis in Phase II Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of ABT-925 in Human Plasma by On-Line SPE and LC-MS/MS: Validation and Sample Analysis in Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of ABT-925 in Human Plasma by LC-MS/MS
Introduction
This application note describes a robust and high-throughput method for the quantitative determination of ABT-925 in human plasma samples. The methodology utilizes online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers excellent sensitivity, specificity, and efficiency, making it suitable for pharmacokinetic studies in clinical trials. The method has been validated and demonstrated to be reproducible for the analysis of clinical study samples.[1][2]
Principle
The analytical method involves the extraction of ABT-925 and its deuterated internal standard (d8-ABT-925) from human plasma using an automated online SPE system. The extracted analytes are then separated chromatographically and detected by a tandem mass spectrometer operating in the positive ion mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative performance characteristics of the validated LC-MS/MS method for ABT-925 in human plasma.
| Parameter | Result |
| Linearity Range | 0.0102 to 5.24 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999124 |
| Lower Limit of Quantification (LLOQ) | 0.0102 µg/mL |
| Mean Bias at LLOQ | 1.7% |
| Mean Bias (excluding LLOQ) | -2.7% to 1.1% |
| Reproducibility (Incurred Samples) | All repeated values agreed within ±15% of the mean |
Experimental Protocols
Materials and Reagents
-
ABT-925 (potency 79.2%)
-
d8-ABT-925 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, 99%
-
Methanol (MeOH), HPLC grade
-
Human Plasma (with anticoagulant)
Preparation of Solutions
-
Stock Solutions: Due to the hygroscopic nature of ABT-925, perform a Karl Fischer test to determine the water content on the day of weighing. Prepare stock solutions of ABT-925 and d8-ABT-925 in an appropriate solvent.
-
Working Solutions: Prepare working solutions of the internal standard (IS) by diluting the stock solution.
-
Calibration Standards (STDs) and Quality Control (QCs) Samples: Prepare STDs and QCs in human plasma using serial dilutions from the stock solutions. The recommended concentrations are as follows:
Sample Preparation
-
Add 250 µL of the internal standard working solution to each well of a 96-well plate.[1]
-
Add 50 µL of standards, QCs, blank plasma, or unknown samples to the appropriate wells.[1]
-
Cover the plate and vortex at low to medium speed for approximately 2 minutes.[1]
-
Centrifuge the plate for about 10 minutes at approximately 3400 rpm to precipitate proteins.[1]
-
Transfer the plate to a cooled autosampler set at 10°C.[1]
LC-MS/MS Analysis
-
Inject 30 µL of the supernatant from each well for online SPE and LC-MS/MS analysis.[1]
Visualizations
Caption: Workflow for the quantification of ABT-925 in human plasma.
Caption: Key LC-MS/MS parameters for ABT-925 analysis.
References
- 1. Quantitative Determination of ABT-925 in Human Plasma by On-Line SPE and LC-MS/MS: Validation and Sample Analysis in Phase II Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of ABT-925 in Human Plasma by On-Line SPE and LC-MS/MS: Validation and Sample Analysis in Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-255 Free Base Administration in Animal Models of Infection
A comprehensive search for the investigational compound "ABT-255 free base" for use in animal models of infection did not yield specific results for a compound with this designation. While extensive searches were conducted for "ABT-255," its alternative names, and clinical trials related to infections, no publicly available data, research articles, or protocols specifically mention this compound for the requested application. The prefix "ABT" is commonly used by Abbott Laboratories for its investigational compounds. However, information on a compound with the specific identifier "ABT-255" for infectious disease research is not available in the public domain.
It is possible that "ABT-255" is an internal development code for a compound that has not been publicly disclosed, a discontinued (B1498344) project, or a typographical error.
While specific data for ABT-255 is unavailable, this document provides a generalized framework for the administration of a hypothetical novel antibacterial agent in animal models of infection, based on established scientific protocols and guidelines. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.
General Principles of Investigational Antibacterial Agent Administration in Animal Models
The administration of any new chemical entity to animal models requires careful consideration of various factors to ensure both the welfare of the animals and the scientific validity of the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Key Considerations for Preclinical In Vivo Studies:
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal, subcutaneous) depends on the physicochemical properties of the compound, its intended clinical application, and the nature of the infection model.
-
Dosage and Formulation: Dose levels are typically determined from in vitro efficacy data (e.g., Minimum Inhibitory Concentration - MIC) and preliminary pharmacokinetic/pharmacodynamic (PK/PD) studies. The compound must be formulated in a sterile, biocompatible vehicle.
-
Animal Model Selection: The choice of animal model (e.g., mouse, rat, rabbit) and the specific infection model (e.g., thigh infection, pneumonia, sepsis) should mimic the human disease as closely as possible.
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in the chosen animal model is crucial for interpreting efficacy data.
-
Efficacy Endpoints: Efficacy is typically assessed by measuring the reduction in bacterial burden in target tissues (e.g., colony-forming units per gram of tissue or milliliter of blood) compared to a control group.
-
Safety and Tolerability: Animals should be closely monitored for any adverse effects throughout the study.
Hypothetical Experimental Protocols
The following protocols are generalized examples and would need to be adapted based on the specific characteristics of the investigational agent and the infection model.
Table 1: Example Dosing and Vehicle for a Hypothetical Antibacterial Agent
| Parameter | Description |
| Compound | Hypothetical Antibacterial Agent (e.g., this compound) |
| Formulation | 10 mg/mL solution in 5% Dextrose in Water (D5W) |
| Vehicle Control | 5% Dextrose in Water (D5W) |
| Route of Administration | Intravenous (IV) via tail vein |
| Dose Volume | 10 mL/kg |
| Dosing Frequency | Once daily for 3 days |
Experimental Workflow for a Murine Thigh Infection Model
This model is commonly used to evaluate the in vivo efficacy of antibacterial agents against localized bacterial infections.
Caption: Workflow for a murine thigh infection model.
Hypothetical Signaling Pathway Inhibition
Many antibacterial agents function by inhibiting critical bacterial signaling pathways. The following diagram illustrates a hypothetical mechanism of action where a drug inhibits a bacterial two-component signaling system, a common target for novel antibiotics.
Caption: Inhibition of a bacterial two-component system.
Conclusion
While specific information on "this compound" for treating infections in animal models is not publicly available, the general principles, protocols, and workflows outlined here provide a foundational guide for the preclinical in vivo evaluation of novel antibacterial agents. Researchers are encouraged to adapt these general methodologies to the specific characteristics of their investigational compounds and to consult relevant institutional and regulatory guidelines. Should "ABT-255" be a typographical error for another compound, a more targeted and specific set of protocols could be developed upon clarification.
Application Notes and Protocols for ABT-255 Free Base Administration in Animal Models of Infection
A comprehensive search for the investigational compound "ABT-255 free base" for use in animal models of infection did not yield specific results for a compound with this designation. While extensive searches were conducted for "ABT-255," its alternative names, and clinical trials related to infections, no publicly available data, research articles, or protocols specifically mention this compound for the requested application. The prefix "ABT" is commonly used by Abbott Laboratories for its investigational compounds. However, information on a compound with the specific identifier "ABT-255" for infectious disease research is not available in the public domain.
It is possible that "ABT-255" is an internal development code for a compound that has not been publicly disclosed, a discontinued project, or a typographical error.
While specific data for ABT-255 is unavailable, this document provides a generalized framework for the administration of a hypothetical novel antibacterial agent in animal models of infection, based on established scientific protocols and guidelines. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.
General Principles of Investigational Antibacterial Agent Administration in Animal Models
The administration of any new chemical entity to animal models requires careful consideration of various factors to ensure both the welfare of the animals and the scientific validity of the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Key Considerations for Preclinical In Vivo Studies:
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal, subcutaneous) depends on the physicochemical properties of the compound, its intended clinical application, and the nature of the infection model.
-
Dosage and Formulation: Dose levels are typically determined from in vitro efficacy data (e.g., Minimum Inhibitory Concentration - MIC) and preliminary pharmacokinetic/pharmacodynamic (PK/PD) studies. The compound must be formulated in a sterile, biocompatible vehicle.
-
Animal Model Selection: The choice of animal model (e.g., mouse, rat, rabbit) and the specific infection model (e.g., thigh infection, pneumonia, sepsis) should mimic the human disease as closely as possible.
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in the chosen animal model is crucial for interpreting efficacy data.
-
Efficacy Endpoints: Efficacy is typically assessed by measuring the reduction in bacterial burden in target tissues (e.g., colony-forming units per gram of tissue or milliliter of blood) compared to a control group.
-
Safety and Tolerability: Animals should be closely monitored for any adverse effects throughout the study.
Hypothetical Experimental Protocols
The following protocols are generalized examples and would need to be adapted based on the specific characteristics of the investigational agent and the infection model.
Table 1: Example Dosing and Vehicle for a Hypothetical Antibacterial Agent
| Parameter | Description |
| Compound | Hypothetical Antibacterial Agent (e.g., this compound) |
| Formulation | 10 mg/mL solution in 5% Dextrose in Water (D5W) |
| Vehicle Control | 5% Dextrose in Water (D5W) |
| Route of Administration | Intravenous (IV) via tail vein |
| Dose Volume | 10 mL/kg |
| Dosing Frequency | Once daily for 3 days |
Experimental Workflow for a Murine Thigh Infection Model
This model is commonly used to evaluate the in vivo efficacy of antibacterial agents against localized bacterial infections.
Caption: Workflow for a murine thigh infection model.
Hypothetical Signaling Pathway Inhibition
Many antibacterial agents function by inhibiting critical bacterial signaling pathways. The following diagram illustrates a hypothetical mechanism of action where a drug inhibits a bacterial two-component signaling system, a common target for novel antibiotics.
Caption: Inhibition of a bacterial two-component system.
Conclusion
While specific information on "this compound" for treating infections in animal models is not publicly available, the general principles, protocols, and workflows outlined here provide a foundational guide for the preclinical in vivo evaluation of novel antibacterial agents. Researchers are encouraged to adapt these general methodologies to the specific characteristics of their investigational compounds and to consult relevant institutional and regulatory guidelines. Should "ABT-255" be a typographical error for another compound, a more targeted and specific set of protocols could be developed upon clarification.
Troubleshooting & Optimization
improving ABT-255 free base solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-255 free base, focusing on improving its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255?
A1: ABT-255 is a novel 2-pyridone antibacterial agent. It is an analog of ABT-719 and has demonstrated potent activity against various bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[][2]
Q2: What is the mechanism of action of ABT-255?
A2: ABT-255 belongs to the 2-pyridone class of antibacterial agents, which are known to be potent inhibitors of bacterial DNA gyrase.[3][4][5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to a halt in DNA synthesis and ultimately bacterial cell death.[6]
Q3: I am observing precipitation of ABT-255 when preparing my stock solution or when diluting it in aqueous media for my in vitro assay. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed strategies to improve the solubility of this compound.
Troubleshooting Guide: Improving this compound Solubility
Low aqueous solubility of this compound can lead to inaccurate and unreliable results in in vitro assays. The following guide provides systematic steps to address and overcome this challenge.
Problem: this compound precipitates out of solution.
Workflow for Troubleshooting Solubility Issues:
Caption: A stepwise workflow for troubleshooting solubility issues with this compound.
Step 1: Optimize Stock Solution Preparation
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of poorly soluble compounds. A generic α-pyridone has been reported to be soluble in DMSO at a concentration of 100 mg/mL.
-
Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C) or sonication may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, consider further dilution in DMSO or proceed to the next troubleshooting steps upon dilution in aqueous media.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Utilize Co-solvents in the Assay Medium
When diluting the DMSO stock into your aqueous assay buffer, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts, typically below 1%. If precipitation occurs upon dilution, the use of a co-solvent in the final assay medium can be beneficial.
| Co-solvent | Recommended Final Concentration | Notes |
| Ethanol | 1-5% (v/v) | Can improve the solubility of many organic compounds. Ensure compatibility with your specific assay. |
| Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | Generally well-tolerated in cell-based assays at low concentrations. |
Step 3: Adjust the pH of the Assay Medium
The solubility of compounds with ionizable groups can be significantly influenced by pH. As a 2-pyridone, ABT-255 has a weakly acidic proton.
-
Strategy: Slightly increasing the pH of your assay buffer (e.g., from 7.4 to 8.0) may increase the solubility of the free base form. However, it is crucial to ensure that the pH change does not adversely affect your assay performance or the stability of the compound.
Step 4: Employ Solubilizing Excipients
If the above methods are insufficient, the use of solubilizing excipients can be explored. These should be used with caution and validated for non-interference with the assay.
| Excipient | Recommended Concentration Range | Mechanism |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes, encapsulating the hydrophobic drug molecule. |
| Surfactants (e.g., Tween® 80, Pluronic® F-68) | 0.01-0.1% (v/v) | Forms micelles that can solubilize hydrophobic compounds. Use concentrations below the critical micelle concentration (CMC) if possible to avoid cell lysis in cell-based assays. |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Can bind to hydrophobic compounds and increase their apparent solubility. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Mycobacterium tuberculosis
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of ABT-255 against M. tuberculosis and should be adapted based on laboratory-specific procedures and safety protocols.
Materials:
-
This compound
-
DMSO (cell culture grade, anhydrous)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Saline-Tween solution (0.85% NaCl, 0.05% Tween 80)
Procedure:
-
Prepare ABT-255 Stock Solution: Prepare a 10 mM stock solution of ABT-255 in DMSO.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the ABT-255 stock solution in 7H9 broth in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 4 µg/mL). The final DMSO concentration in all wells should be consistent and ideally ≤0.5%.
-
Prepare Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension in saline-tween to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate the Plate: Add the final bacterial inoculum to each well containing the drug dilutions. Include a positive control (bacteria in broth with DMSO, no drug) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control well.
-
Determine MIC: The MIC is the lowest concentration of ABT-255 that completely inhibits visible growth of M. tuberculosis.
Workflow for Broth Microdilution Assay:
Caption: A simplified workflow for the broth microdilution assay to determine the MIC of ABT-255.
Mechanism of Action: Inhibition of DNA Gyrase
ABT-255, as a 2-pyridone antibacterial, targets the bacterial enzyme DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription.
Signaling Pathway Diagram:
Caption: The inhibitory action of ABT-255 on bacterial DNA gyrase, leading to cell death.
References
- 2. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents [impactio.com]
- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
improving ABT-255 free base solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-255 free base, focusing on improving its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255?
A1: ABT-255 is a novel 2-pyridone antibacterial agent. It is an analog of ABT-719 and has demonstrated potent activity against various bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[][2]
Q2: What is the mechanism of action of ABT-255?
A2: ABT-255 belongs to the 2-pyridone class of antibacterial agents, which are known to be potent inhibitors of bacterial DNA gyrase.[3][4][5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to a halt in DNA synthesis and ultimately bacterial cell death.[6]
Q3: I am observing precipitation of ABT-255 when preparing my stock solution or when diluting it in aqueous media for my in vitro assay. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed strategies to improve the solubility of this compound.
Troubleshooting Guide: Improving this compound Solubility
Low aqueous solubility of this compound can lead to inaccurate and unreliable results in in vitro assays. The following guide provides systematic steps to address and overcome this challenge.
Problem: this compound precipitates out of solution.
Workflow for Troubleshooting Solubility Issues:
Caption: A stepwise workflow for troubleshooting solubility issues with this compound.
Step 1: Optimize Stock Solution Preparation
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly soluble compounds. A generic α-pyridone has been reported to be soluble in DMSO at a concentration of 100 mg/mL.
-
Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C) or sonication may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, consider further dilution in DMSO or proceed to the next troubleshooting steps upon dilution in aqueous media.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Utilize Co-solvents in the Assay Medium
When diluting the DMSO stock into your aqueous assay buffer, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts, typically below 1%. If precipitation occurs upon dilution, the use of a co-solvent in the final assay medium can be beneficial.
| Co-solvent | Recommended Final Concentration | Notes |
| Ethanol | 1-5% (v/v) | Can improve the solubility of many organic compounds. Ensure compatibility with your specific assay. |
| Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | Generally well-tolerated in cell-based assays at low concentrations. |
Step 3: Adjust the pH of the Assay Medium
The solubility of compounds with ionizable groups can be significantly influenced by pH. As a 2-pyridone, ABT-255 has a weakly acidic proton.
-
Strategy: Slightly increasing the pH of your assay buffer (e.g., from 7.4 to 8.0) may increase the solubility of the free base form. However, it is crucial to ensure that the pH change does not adversely affect your assay performance or the stability of the compound.
Step 4: Employ Solubilizing Excipients
If the above methods are insufficient, the use of solubilizing excipients can be explored. These should be used with caution and validated for non-interference with the assay.
| Excipient | Recommended Concentration Range | Mechanism |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes, encapsulating the hydrophobic drug molecule. |
| Surfactants (e.g., Tween® 80, Pluronic® F-68) | 0.01-0.1% (v/v) | Forms micelles that can solubilize hydrophobic compounds. Use concentrations below the critical micelle concentration (CMC) if possible to avoid cell lysis in cell-based assays. |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Can bind to hydrophobic compounds and increase their apparent solubility. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Mycobacterium tuberculosis
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of ABT-255 against M. tuberculosis and should be adapted based on laboratory-specific procedures and safety protocols.
Materials:
-
This compound
-
DMSO (cell culture grade, anhydrous)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Saline-Tween solution (0.85% NaCl, 0.05% Tween 80)
Procedure:
-
Prepare ABT-255 Stock Solution: Prepare a 10 mM stock solution of ABT-255 in DMSO.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the ABT-255 stock solution in 7H9 broth in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 4 µg/mL). The final DMSO concentration in all wells should be consistent and ideally ≤0.5%.
-
Prepare Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension in saline-tween to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate the Plate: Add the final bacterial inoculum to each well containing the drug dilutions. Include a positive control (bacteria in broth with DMSO, no drug) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control well.
-
Determine MIC: The MIC is the lowest concentration of ABT-255 that completely inhibits visible growth of M. tuberculosis.
Workflow for Broth Microdilution Assay:
Caption: A simplified workflow for the broth microdilution assay to determine the MIC of ABT-255.
Mechanism of Action: Inhibition of DNA Gyrase
ABT-255, as a 2-pyridone antibacterial, targets the bacterial enzyme DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription.
Signaling Pathway Diagram:
Caption: The inhibitory action of ABT-255 on bacterial DNA gyrase, leading to cell death.
References
- 2. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents [impactio.com]
- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Overcoming Challenges with Novel 2-Pyridone Antimicrobial Agents
Disclaimer: Specific degradation pathways, stability data, and detailed experimental protocols for ABT-255 are not publicly available at this time. The following troubleshooting guide and frequently asked questions provide general advice for researchers working with novel 2-pyridone antimicrobial agents, based on the chemical properties of this class of compounds and best practices for drug development professionals. For definitive guidance on handling ABT-255, it is imperative to consult the manufacturer or supplier for a comprehensive data sheet.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of novel antimicrobial compounds.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected antimicrobial activity | Compound degradation due to improper storage or handling. | Review storage conditions (temperature, light exposure). Prepare fresh stock solutions for each experiment. Perform a stability study under your specific experimental conditions. |
| Inaccurate solution concentration. | Verify the calibration of balances and pipettes. Use a validated method to confirm the concentration of the stock solution (e.g., UV-Vis spectroscopy if a molar extinction coefficient is known). | |
| Interaction with media components. | Test the compound's activity in different growth media. Some media components may chelate or inactivate the compound. | |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or buffer. | Test a range of pharmaceutically acceptable solvents. Consider the use of co-solvents or excipients to improve solubility. Adjust the pH of the buffer. |
| Supersaturation of the solution. | Prepare solutions at a lower concentration. If a higher concentration is needed, consider a formulation study. | |
| Unexpected off-target effects or cellular toxicity | Degradation products may have different biological activities. | Characterize the purity of the compound stock over time using methods like HPLC. If degradation is observed, identify the degradation products and assess their activity. |
| Intrinsic properties of the compound. | Perform a comprehensive literature search for known activities of the 2-pyridone scaffold. Conduct counter-screening against a panel of relevant targets. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of a novel 2-pyridone antimicrobial agent?
A1: It is recommended to start with a high-purity solvent in which the compound is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each experiment, dilute the stock solution to the final working concentration in the appropriate cell culture or assay buffer.
Q2: What are the general stability considerations for 2-pyridone derivatives?
A2: The 2-pyridone scaffold can be susceptible to degradation under certain conditions. Factors that may influence stability include:
-
pH: Stability can be pH-dependent. It is advisable to evaluate the compound's stability in buffers with different pH values that are relevant to your experimental setup.
-
Light: Some heterocyclic compounds are light-sensitive. It is good practice to protect solutions from light by using amber vials or wrapping containers in foil.
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions and working solutions at appropriate temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).
-
Oxidation: The presence of oxidizing agents could potentially lead to degradation. Consider using degassed solvents if oxidation is suspected.
Q3: How can I perform a preliminary stability assessment of my compound?
A3: A simple stability study can be performed by incubating the compound in your experimental buffer at the intended experimental temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of the parent compound. A decrease in the parent peak area over time indicates degradation.
General Experimental Protocol for In Vitro Antimicrobial Susceptibility Testing
This protocol provides a general framework for assessing the antimicrobial activity of a novel compound. This is a generalized protocol and should be adapted and optimized for the specific compound and bacterial strains being tested.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest to the mid-logarithmic growth phase in an appropriate broth medium.
-
Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final desired inoculum concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
Thaw an aliquot of the concentrated stock solution of the novel compound.
-
Perform a serial dilution of the compound in the appropriate broth medium to achieve a range of test concentrations.
-
-
Microdilution Assay:
-
In a 96-well microtiter plate, add a defined volume of the bacterial inoculum to each well.
-
Add an equal volume of the corresponding compound dilution to each well.
-
Include appropriate controls:
-
Positive control: Bacteria with a known effective antibiotic.
-
Negative control: Bacteria with no compound (vehicle control).
-
Sterility control: Broth medium only.
-
-
Incubate the plate at the optimal temperature and duration for the specific bacterial strain.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, a viability indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
-
Visualizations
Caption: General workflow for assessing the stability of a novel compound.
Technical Support Center: Overcoming Challenges with Novel 2-Pyridone Antimicrobial Agents
Disclaimer: Specific degradation pathways, stability data, and detailed experimental protocols for ABT-255 are not publicly available at this time. The following troubleshooting guide and frequently asked questions provide general advice for researchers working with novel 2-pyridone antimicrobial agents, based on the chemical properties of this class of compounds and best practices for drug development professionals. For definitive guidance on handling ABT-255, it is imperative to consult the manufacturer or supplier for a comprehensive data sheet.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of novel antimicrobial compounds.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected antimicrobial activity | Compound degradation due to improper storage or handling. | Review storage conditions (temperature, light exposure). Prepare fresh stock solutions for each experiment. Perform a stability study under your specific experimental conditions. |
| Inaccurate solution concentration. | Verify the calibration of balances and pipettes. Use a validated method to confirm the concentration of the stock solution (e.g., UV-Vis spectroscopy if a molar extinction coefficient is known). | |
| Interaction with media components. | Test the compound's activity in different growth media. Some media components may chelate or inactivate the compound. | |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or buffer. | Test a range of pharmaceutically acceptable solvents. Consider the use of co-solvents or excipients to improve solubility. Adjust the pH of the buffer. |
| Supersaturation of the solution. | Prepare solutions at a lower concentration. If a higher concentration is needed, consider a formulation study. | |
| Unexpected off-target effects or cellular toxicity | Degradation products may have different biological activities. | Characterize the purity of the compound stock over time using methods like HPLC. If degradation is observed, identify the degradation products and assess their activity. |
| Intrinsic properties of the compound. | Perform a comprehensive literature search for known activities of the 2-pyridone scaffold. Conduct counter-screening against a panel of relevant targets. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of a novel 2-pyridone antimicrobial agent?
A1: It is recommended to start with a high-purity solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each experiment, dilute the stock solution to the final working concentration in the appropriate cell culture or assay buffer.
Q2: What are the general stability considerations for 2-pyridone derivatives?
A2: The 2-pyridone scaffold can be susceptible to degradation under certain conditions. Factors that may influence stability include:
-
pH: Stability can be pH-dependent. It is advisable to evaluate the compound's stability in buffers with different pH values that are relevant to your experimental setup.
-
Light: Some heterocyclic compounds are light-sensitive. It is good practice to protect solutions from light by using amber vials or wrapping containers in foil.
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions and working solutions at appropriate temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).
-
Oxidation: The presence of oxidizing agents could potentially lead to degradation. Consider using degassed solvents if oxidation is suspected.
Q3: How can I perform a preliminary stability assessment of my compound?
A3: A simple stability study can be performed by incubating the compound in your experimental buffer at the intended experimental temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of the parent compound. A decrease in the parent peak area over time indicates degradation.
General Experimental Protocol for In Vitro Antimicrobial Susceptibility Testing
This protocol provides a general framework for assessing the antimicrobial activity of a novel compound. This is a generalized protocol and should be adapted and optimized for the specific compound and bacterial strains being tested.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest to the mid-logarithmic growth phase in an appropriate broth medium.
-
Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final desired inoculum concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
Thaw an aliquot of the concentrated stock solution of the novel compound.
-
Perform a serial dilution of the compound in the appropriate broth medium to achieve a range of test concentrations.
-
-
Microdilution Assay:
-
In a 96-well microtiter plate, add a defined volume of the bacterial inoculum to each well.
-
Add an equal volume of the corresponding compound dilution to each well.
-
Include appropriate controls:
-
Positive control: Bacteria with a known effective antibiotic.
-
Negative control: Bacteria with no compound (vehicle control).
-
Sterility control: Broth medium only.
-
-
Incubate the plate at the optimal temperature and duration for the specific bacterial strain.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, a viability indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
-
Visualizations
Caption: General workflow for assessing the stability of a novel compound.
Technical Support Center: Troubleshooting Inconsistent ABT-255 MIC Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) assay results with ABT-255. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and what is its mechanism of action?
ABT-255 is a novel 2-pyridone antibacterial agent. It is an analog of ABT-719 and functions as a potent bacterial DNA gyrase inhibitor.[1] This mechanism is different from fluoroquinolones due to the placement of a nitrogen atom in the ring juncture.[1] ABT-255 has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[][3][4]
Q2: I am observing significant well-to-well or day-to-day variability in my ABT-255 MIC results. What are the common causes?
Inconsistent MIC results can stem from several factors, broadly categorized as issues with the compound, the bacterial inoculum, the assay conditions, or operator variability. For ABT-255, a key property to consider is its poor aqueous solubility, which can be a primary source of inconsistent results if not handled properly.
Q3: How can the poor solubility of ABT-255 affect my MIC assay?
The low aqueous solubility of a compound like ABT-255 can lead to several problems[5]:
-
Precipitation: The compound may precipitate out of the solution, especially at higher concentrations, leading to an inaccurate assessment of the true MIC.
-
Uneven Distribution: Inadequate dissolution can result in a non-homogenous concentration of the drug across the assay plate.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of microtiter plates, reducing the effective concentration in the media.
Q4: What are the recommended quality control (QC) strains for MIC assays?
While specific QC ranges for ABT-255 are not publicly available, it is standard practice to use well-characterized reference strains as recommended by organizations like the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] The choice of QC strain should be appropriate for the spectrum of activity of the agent being tested.
Troubleshooting Guide
Issue 1: Higher than expected or highly variable MIC values.
This is one of the most common issues and can often be traced back to problems with the test compound or the inoculum.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation of ABT-255 | - Visually inspect the wells of your microtiter plate for any signs of precipitation (cloudiness or visible particles), especially in the wells with the highest concentrations of ABT-255. - Consider using a small amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare the stock solution of ABT-255 before diluting it in the broth medium. Ensure the final concentration of the solvent in the assay wells is low enough to not affect bacterial growth. |
| Inaccurate Inoculum Density | - Verify the turbidity of your bacterial suspension using a spectrophotometer and ensure it corresponds to the recommended colony-forming units per milliliter (CFU/mL) for your protocol (typically around 5 x 10^5 CFU/mL for broth microdilution).[8] - Perform colony counts on your inoculum to confirm its density. |
| Degradation of ABT-255 | - Prepare fresh stock solutions of ABT-255 for each experiment. - Store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature) and for a limited duration. |
Issue 2: No bacterial growth in the positive control wells.
This indicates a problem with the viability of the bacterial inoculum or the growth medium.
| Potential Cause | Troubleshooting Steps |
| Non-viable Inoculum | - Use a fresh bacterial culture for inoculum preparation. - Ensure the inoculum is prepared from colonies of the correct morphology and has been cultured under optimal conditions. |
| Inappropriate Growth Medium | - Verify that the correct type and formulation of broth medium (e.g., Mueller-Hinton Broth) was used. - Check the expiration date of the medium and ensure it was prepared and sterilized correctly. |
| Residual Contaminants | - Ensure all labware (tubes, pipette tips, microtiter plates) is sterile and free of any residual detergents or other inhibitory substances. |
Issue 3: Growth observed in the negative control (sterility) wells.
This points to contamination of the growth medium or other assay components.
| Potential Cause | Troubleshooting Steps |
| Contaminated Medium or Reagents | - Use fresh, sterile growth medium and other reagents. - Visually inspect the medium for any signs of contamination before use. |
| Poor Aseptic Technique | - Review and reinforce proper aseptic techniques during all stages of the assay preparation. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure and should be adapted based on the specific bacterial species and laboratory standards.
-
Preparation of ABT-255 Stock Solution:
-
Due to its poor aqueous solubility, initially dissolve ABT-255 in a minimal amount of an appropriate solvent (e.g., DMSO).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of ABT-255 in CAMHB to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well, except for the negative control (sterility) wells.
-
The final volume in each well will be approximately 110 µL.
-
Include a positive control (wells with inoculum but no drug) and a negative control (wells with medium only).
-
Seal the plates and incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 35-37°C for 16-20 hours for many common bacteria).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of ABT-255 that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a plate reader.
-
Visualizations
Caption: A simplified workflow for a typical broth microdilution MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Bacteria [eucast.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent ABT-255 MIC Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) assay results with ABT-255. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and what is its mechanism of action?
ABT-255 is a novel 2-pyridone antibacterial agent. It is an analog of ABT-719 and functions as a potent bacterial DNA gyrase inhibitor.[1] This mechanism is different from fluoroquinolones due to the placement of a nitrogen atom in the ring juncture.[1] ABT-255 has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[][3][4]
Q2: I am observing significant well-to-well or day-to-day variability in my ABT-255 MIC results. What are the common causes?
Inconsistent MIC results can stem from several factors, broadly categorized as issues with the compound, the bacterial inoculum, the assay conditions, or operator variability. For ABT-255, a key property to consider is its poor aqueous solubility, which can be a primary source of inconsistent results if not handled properly.
Q3: How can the poor solubility of ABT-255 affect my MIC assay?
The low aqueous solubility of a compound like ABT-255 can lead to several problems[5]:
-
Precipitation: The compound may precipitate out of the solution, especially at higher concentrations, leading to an inaccurate assessment of the true MIC.
-
Uneven Distribution: Inadequate dissolution can result in a non-homogenous concentration of the drug across the assay plate.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of microtiter plates, reducing the effective concentration in the media.
Q4: What are the recommended quality control (QC) strains for MIC assays?
While specific QC ranges for ABT-255 are not publicly available, it is standard practice to use well-characterized reference strains as recommended by organizations like the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] The choice of QC strain should be appropriate for the spectrum of activity of the agent being tested.
Troubleshooting Guide
Issue 1: Higher than expected or highly variable MIC values.
This is one of the most common issues and can often be traced back to problems with the test compound or the inoculum.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation of ABT-255 | - Visually inspect the wells of your microtiter plate for any signs of precipitation (cloudiness or visible particles), especially in the wells with the highest concentrations of ABT-255. - Consider using a small amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare the stock solution of ABT-255 before diluting it in the broth medium. Ensure the final concentration of the solvent in the assay wells is low enough to not affect bacterial growth. |
| Inaccurate Inoculum Density | - Verify the turbidity of your bacterial suspension using a spectrophotometer and ensure it corresponds to the recommended colony-forming units per milliliter (CFU/mL) for your protocol (typically around 5 x 10^5 CFU/mL for broth microdilution).[8] - Perform colony counts on your inoculum to confirm its density. |
| Degradation of ABT-255 | - Prepare fresh stock solutions of ABT-255 for each experiment. - Store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature) and for a limited duration. |
Issue 2: No bacterial growth in the positive control wells.
This indicates a problem with the viability of the bacterial inoculum or the growth medium.
| Potential Cause | Troubleshooting Steps |
| Non-viable Inoculum | - Use a fresh bacterial culture for inoculum preparation. - Ensure the inoculum is prepared from colonies of the correct morphology and has been cultured under optimal conditions. |
| Inappropriate Growth Medium | - Verify that the correct type and formulation of broth medium (e.g., Mueller-Hinton Broth) was used. - Check the expiration date of the medium and ensure it was prepared and sterilized correctly. |
| Residual Contaminants | - Ensure all labware (tubes, pipette tips, microtiter plates) is sterile and free of any residual detergents or other inhibitory substances. |
Issue 3: Growth observed in the negative control (sterility) wells.
This points to contamination of the growth medium or other assay components.
| Potential Cause | Troubleshooting Steps |
| Contaminated Medium or Reagents | - Use fresh, sterile growth medium and other reagents. - Visually inspect the medium for any signs of contamination before use. |
| Poor Aseptic Technique | - Review and reinforce proper aseptic techniques during all stages of the assay preparation. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure and should be adapted based on the specific bacterial species and laboratory standards.
-
Preparation of ABT-255 Stock Solution:
-
Due to its poor aqueous solubility, initially dissolve ABT-255 in a minimal amount of an appropriate solvent (e.g., DMSO).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of ABT-255 in CAMHB to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well, except for the negative control (sterility) wells.
-
The final volume in each well will be approximately 110 µL.
-
Include a positive control (wells with inoculum but no drug) and a negative control (wells with medium only).
-
Seal the plates and incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 35-37°C for 16-20 hours for many common bacteria).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of ABT-255 that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a plate reader.
-
Visualizations
Caption: A simplified workflow for a typical broth microdilution MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Bacteria [eucast.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ABT-255 Free Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of ABT-255 free base.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of this compound, a complex quinolizine-3-carboxylic acid derivative, can present several challenges. Based on the synthesis of structurally similar compounds, potential difficulties include:
-
Impurity Formation: Side reactions can lead to the formation of various impurities that may be difficult to separate from the final product.
-
Polymorphism: The final compound may exist in different crystalline forms (polymorphs), which can impact its physical and chemical properties, including solubility and stability.
-
Salt Disproportionation: If synthesizing the free base from a salt form (e.g., ABT-255 HCl), the salt can convert back to the less soluble free base under certain conditions, affecting formulation and bioavailability.[1][2][3][4]
Q2: What is salt disproportionation and why is it a concern for ABT-255?
A2: Salt disproportionation is a phenomenon where a salt of a weakly basic drug, like ABT-255, reverts to its neutral, often less soluble, free base form.[2][4] This can be triggered by environmental factors such as pH and humidity, or by interaction with excipients in a formulation.[1] For ABT-255, this is a critical consideration as the formation of the less soluble free base can negatively impact the dissolution rate and, consequently, the bioavailability of the drug.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, or NMR). Ensure the reaction is allowed to proceed to completion. |
| Side reactions | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants. Consider using protecting groups for reactive functional moieties if necessary. |
| Degradation of product | Analyze the stability of the product under the reaction and work-up conditions. If degradation is observed, consider milder reaction conditions or a different work-up procedure. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Starting material impurities | Ensure the purity of all starting materials and reagents before use. |
| Side products from the reaction | Modify reaction conditions to minimize the formation of side products. This may involve changing the solvent, temperature, or catalyst. |
| Degradation products | Avoid harsh conditions (e.g., high temperatures, strong acids or bases) during the synthesis and purification steps. |
| Incomplete removal during purification | Optimize the purification method. This could involve trying different crystallization solvents, using column chromatography with a different stationary or mobile phase, or employing preparative HPLC. |
A general workflow for identifying and mitigating impurities is outlined below:
References
Technical Support Center: Synthesis of ABT-255 Free Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of ABT-255 free base.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of this compound, a complex quinolizine-3-carboxylic acid derivative, can present several challenges. Based on the synthesis of structurally similar compounds, potential difficulties include:
-
Impurity Formation: Side reactions can lead to the formation of various impurities that may be difficult to separate from the final product.
-
Polymorphism: The final compound may exist in different crystalline forms (polymorphs), which can impact its physical and chemical properties, including solubility and stability.
-
Salt Disproportionation: If synthesizing the free base from a salt form (e.g., ABT-255 HCl), the salt can convert back to the less soluble free base under certain conditions, affecting formulation and bioavailability.[1][2][3][4]
Q2: What is salt disproportionation and why is it a concern for ABT-255?
A2: Salt disproportionation is a phenomenon where a salt of a weakly basic drug, like ABT-255, reverts to its neutral, often less soluble, free base form.[2][4] This can be triggered by environmental factors such as pH and humidity, or by interaction with excipients in a formulation.[1] For ABT-255, this is a critical consideration as the formation of the less soluble free base can negatively impact the dissolution rate and, consequently, the bioavailability of the drug.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, or NMR). Ensure the reaction is allowed to proceed to completion. |
| Side reactions | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants. Consider using protecting groups for reactive functional moieties if necessary. |
| Degradation of product | Analyze the stability of the product under the reaction and work-up conditions. If degradation is observed, consider milder reaction conditions or a different work-up procedure. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Starting material impurities | Ensure the purity of all starting materials and reagents before use. |
| Side products from the reaction | Modify reaction conditions to minimize the formation of side products. This may involve changing the solvent, temperature, or catalyst. |
| Degradation products | Avoid harsh conditions (e.g., high temperatures, strong acids or bases) during the synthesis and purification steps. |
| Incomplete removal during purification | Optimize the purification method. This could involve trying different crystallization solvents, using column chromatography with a different stationary or mobile phase, or employing preparative HPLC. |
A general workflow for identifying and mitigating impurities is outlined below:
References
preventing off-target effects of ABT-255 in experiments
Important Notice: Information regarding a specific molecule designated "ABT-255" is not consistently available in the public domain. Search results are varied and do not point to a single, well-characterized compound. Some sources refer to ABT-255 as a novel antimicrobial agent for tuberculosis[1], while other information is not available.
This guide provides general principles and strategies for identifying and mitigating off-target effects of small molecule inhibitors, which can be applied to novel compounds once their primary target and basic pharmacological properties are understood.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
Off-target effects occur when a therapeutic agent, such as a small molecule inhibitor, interacts with unintended molecular targets in addition to its intended primary target. These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity or other adverse effects that are not related to the inhibition of the primary target. Understanding and controlling for off-target effects is crucial for validating the specific role of the intended target in a biological process.
Q2: How can I begin to assess the potential for off-target effects with a new compound like ABT-255?
A primary strategy is to perform comprehensive selectivity profiling. This involves screening the compound against a broad panel of related and unrelated molecular targets, such as kinases, GPCRs, or other enzyme families. Additionally, conducting dose-response experiments is critical. A specific, on-target effect should be observed within a narrow concentration range, while off-target effects often manifest at higher concentrations.
Q3: What are some common experimental controls to differentiate on-target from off-target effects?
Several control experiments are essential:
-
Use of a structurally unrelated inhibitor: Employing a second inhibitor that targets the same primary molecule but has a different chemical scaffold can help confirm that the observed phenotype is due to inhibition of the intended target.
-
Rescue experiments: If the inhibitor's effect is on-target, it should be reversible by introducing a downstream component of the signaling pathway or a mutated version of the target that no longer binds the inhibitor.
-
Use of knockout or knockdown models: The phenotype observed with the inhibitor should be mimicked in cells or organisms where the target protein has been genetically removed or its expression is significantly reduced.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Cellular toxicity at expected therapeutic concentrations. | The compound may be inhibiting essential cellular machinery or activating apoptotic pathways through off-target interactions. | Perform a dose-response curve to determine the IC50 for the on-target effect and a CC50 for cytotoxicity. A narrow therapeutic window suggests potential off-target toxicity. Screen for activation of common toxicity pathways (e.g., caspase activation). |
| Phenotype does not match genetic knockout/knockdown of the target. | The compound may be affecting other proteins or pathways that contribute to the observed phenotype. | Use a structurally unrelated inhibitor for the same target. If the phenotype persists with both compounds, it is more likely to be an on-target effect. Conduct a rescue experiment to confirm the specificity of the inhibitor. |
| Inconsistent results across different cell lines or experimental systems. | The expression levels of off-target proteins may vary between different cell types, leading to variable effects of the compound. | Characterize the expression levels of the primary target and potential off-targets in the different cell lines being used. This can be done via Western blot, qPCR, or proteomic analysis. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects Using a Secondary Inhibitor
This protocol outlines a workflow to validate that an observed cellular phenotype is a direct result of inhibiting the intended target and not an artifact of off-target effects.
Caption: Workflow for validating on-target effects.
Methodology:
-
Initial Treatment: Culture your cells of interest and treat them with ABT-255 at a concentration known to inhibit the primary target. Observe and quantify the resulting phenotype (e.g., changes in cell morphology, proliferation, or gene expression).
-
Select Secondary Inhibitor: Choose a well-characterized inhibitor for the same target as ABT-255, but with a different chemical structure.
-
Secondary Treatment: In a parallel experiment, treat the same cell line with the secondary inhibitor at its effective concentration.
-
Phenotypic Comparison: Observe and quantify the phenotype from the secondary inhibitor treatment.
-
Analysis: Compare the results from the ABT-255 and the secondary inhibitor treatments. If the phenotypes are consistent, it provides strong evidence that the observed effect is on-target. If the phenotypes differ significantly, it suggests that one or both compounds may have off-target effects contributing to the cellular response.
Protocol 2: Kinase Selectivity Profiling
To assess the specificity of a kinase inhibitor, it is crucial to screen it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of ABT-255 at a high concentration in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a diverse panel of human kinases. A panel of over 100 kinases is recommended for initial screening.
-
Assay Conditions: The profiling service will typically perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of a fixed concentration of ABT-255 (e.g., 1 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.
-
Interpretation: A highly selective inhibitor will show strong inhibition of the primary target and minimal inhibition (<50%) of other kinases. Significant inhibition of other kinases indicates potential off-targets that should be further investigated.
Signaling Pathway Considerations
When using an inhibitor, it is important to consider the broader signaling network in which the target protein is involved. Off-target effects can perturb parallel or downstream pathways, leading to complex and difficult-to-interpret results.
Caption: On-target vs. off-target signaling.
This diagram illustrates how a small molecule inhibitor like ABT-255 can have both on-target and off-target effects. While it is designed to inhibit the "Intended Target," leading to the "Expected Phenotype," it may also interact with an "Off-Target Protein," triggering a separate signaling cascade that results in an "Unexpected Phenotype." This highlights the importance of the control experiments described above to dissect the specific contributions of on-target versus off-target activities.
References
preventing off-target effects of ABT-255 in experiments
Important Notice: Information regarding a specific molecule designated "ABT-255" is not consistently available in the public domain. Search results are varied and do not point to a single, well-characterized compound. Some sources refer to ABT-255 as a novel antimicrobial agent for tuberculosis[1], while other information is not available.
This guide provides general principles and strategies for identifying and mitigating off-target effects of small molecule inhibitors, which can be applied to novel compounds once their primary target and basic pharmacological properties are understood.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
Off-target effects occur when a therapeutic agent, such as a small molecule inhibitor, interacts with unintended molecular targets in addition to its intended primary target. These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity or other adverse effects that are not related to the inhibition of the primary target. Understanding and controlling for off-target effects is crucial for validating the specific role of the intended target in a biological process.
Q2: How can I begin to assess the potential for off-target effects with a new compound like ABT-255?
A primary strategy is to perform comprehensive selectivity profiling. This involves screening the compound against a broad panel of related and unrelated molecular targets, such as kinases, GPCRs, or other enzyme families. Additionally, conducting dose-response experiments is critical. A specific, on-target effect should be observed within a narrow concentration range, while off-target effects often manifest at higher concentrations.
Q3: What are some common experimental controls to differentiate on-target from off-target effects?
Several control experiments are essential:
-
Use of a structurally unrelated inhibitor: Employing a second inhibitor that targets the same primary molecule but has a different chemical scaffold can help confirm that the observed phenotype is due to inhibition of the intended target.
-
Rescue experiments: If the inhibitor's effect is on-target, it should be reversible by introducing a downstream component of the signaling pathway or a mutated version of the target that no longer binds the inhibitor.
-
Use of knockout or knockdown models: The phenotype observed with the inhibitor should be mimicked in cells or organisms where the target protein has been genetically removed or its expression is significantly reduced.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Cellular toxicity at expected therapeutic concentrations. | The compound may be inhibiting essential cellular machinery or activating apoptotic pathways through off-target interactions. | Perform a dose-response curve to determine the IC50 for the on-target effect and a CC50 for cytotoxicity. A narrow therapeutic window suggests potential off-target toxicity. Screen for activation of common toxicity pathways (e.g., caspase activation). |
| Phenotype does not match genetic knockout/knockdown of the target. | The compound may be affecting other proteins or pathways that contribute to the observed phenotype. | Use a structurally unrelated inhibitor for the same target. If the phenotype persists with both compounds, it is more likely to be an on-target effect. Conduct a rescue experiment to confirm the specificity of the inhibitor. |
| Inconsistent results across different cell lines or experimental systems. | The expression levels of off-target proteins may vary between different cell types, leading to variable effects of the compound. | Characterize the expression levels of the primary target and potential off-targets in the different cell lines being used. This can be done via Western blot, qPCR, or proteomic analysis. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects Using a Secondary Inhibitor
This protocol outlines a workflow to validate that an observed cellular phenotype is a direct result of inhibiting the intended target and not an artifact of off-target effects.
Caption: Workflow for validating on-target effects.
Methodology:
-
Initial Treatment: Culture your cells of interest and treat them with ABT-255 at a concentration known to inhibit the primary target. Observe and quantify the resulting phenotype (e.g., changes in cell morphology, proliferation, or gene expression).
-
Select Secondary Inhibitor: Choose a well-characterized inhibitor for the same target as ABT-255, but with a different chemical structure.
-
Secondary Treatment: In a parallel experiment, treat the same cell line with the secondary inhibitor at its effective concentration.
-
Phenotypic Comparison: Observe and quantify the phenotype from the secondary inhibitor treatment.
-
Analysis: Compare the results from the ABT-255 and the secondary inhibitor treatments. If the phenotypes are consistent, it provides strong evidence that the observed effect is on-target. If the phenotypes differ significantly, it suggests that one or both compounds may have off-target effects contributing to the cellular response.
Protocol 2: Kinase Selectivity Profiling
To assess the specificity of a kinase inhibitor, it is crucial to screen it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of ABT-255 at a high concentration in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a diverse panel of human kinases. A panel of over 100 kinases is recommended for initial screening.
-
Assay Conditions: The profiling service will typically perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of a fixed concentration of ABT-255 (e.g., 1 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.
-
Interpretation: A highly selective inhibitor will show strong inhibition of the primary target and minimal inhibition (<50%) of other kinases. Significant inhibition of other kinases indicates potential off-targets that should be further investigated.
Signaling Pathway Considerations
When using an inhibitor, it is important to consider the broader signaling network in which the target protein is involved. Off-target effects can perturb parallel or downstream pathways, leading to complex and difficult-to-interpret results.
Caption: On-target vs. off-target signaling.
This diagram illustrates how a small molecule inhibitor like ABT-255 can have both on-target and off-target effects. While it is designed to inhibit the "Intended Target," leading to the "Expected Phenotype," it may also interact with an "Off-Target Protein," triggering a separate signaling cascade that results in an "Unexpected Phenotype." This highlights the importance of the control experiments described above to dissect the specific contributions of on-target versus off-target activities.
References
Technical Support Center: Troubleshooting Long-Term Storage Stability of Pharmaceutical Compounds
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing stability issues encountered during the long-term storage of pharmaceutical compounds, using a hypothetical compound "ABT-255" as an example. The principles and methodologies described are based on established pharmaceutical stability testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for a new pharmaceutical compound like ABT-255?
A1: The recommended long-term storage conditions for a new drug substance should be determined through formal stability studies. According to international guidelines, long-term testing is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[1] The selection of the storage condition should be based on the climatic zone for which the product is intended.[2] It is crucial to store the compound in a well-closed container that protects it from moisture and light.
Q2: How can I determine the shelf-life of ABT-255?
A2: The shelf-life, or retest period, is established through long-term stability studies where the compound is stored under specific conditions and tested at regular intervals.[2] The frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3] A shelf-life of 24 months can often be assigned if the product is stable under accelerated stability conditions (e.g., 40°C/75% RH) for 6 months.[4] However, for a shelf-life exceeding 24 months, real-time stability data is required.[4]
Q3: What are the common signs of degradation for a compound stored long-term?
A3: Signs of degradation can be physical or chemical. Physical changes may include a change in color, odor, or morphology of the solid compound, or the formation of precipitates in a solution. Chemical degradation involves a decrease in the purity of the active pharmaceutical ingredient (API) and the appearance of degradation products. These are typically monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).
Q4: What is a "forced degradation" study and why is it important?
A4: A forced degradation or stress study is designed to intentionally degrade the compound using more extreme conditions than those used in accelerated stability testing.[5] This includes exposure to heat (in 10°C increments above accelerated testing), humidity (>75% RH), acid/base hydrolysis, oxidation, and photolysis.[5] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[5][6] A degradation of 5-20% of the active ingredient is generally targeted.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency/Purity in Stored Samples | Chemical degradation due to inappropriate storage conditions (temperature, humidity, light exposure). | 1. Verify storage conditions against recommended guidelines. 2. Perform a comprehensive analysis of the sample using a validated stability-indicating method (e.g., HPLC-UV/MS) to identify and quantify degradants. 3. If not already performed, conduct a forced degradation study to understand the compound's intrinsic stability and degradation pathways.[5] |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | 1. Compare the chromatogram of the stored sample with a reference standard and a sample from time zero. 2. Stress the compound under various conditions (acid, base, oxidation, heat, light) to see if the unknown peaks match any of the generated degradants. 3. Utilize techniques like LC-MS to elucidate the structure of the unknown impurities. |
| Change in Physical Appearance (e.g., color, clumping) | Physical instability, moisture absorption, or polymorphism. | 1. Assess the physical properties of the compound (e.g., microscopy, particle size analysis). 2. Check the integrity of the container closure system. 3. Evaluate the hygroscopicity of the material. |
| Inconsistent Results Between Batches | Variability in the manufacturing process or primary packaging. | 1. Conduct stability studies on at least three primary production batches to ensure consistency.[4] 2. Ensure the container closure system is the same as the one proposed for storage and distribution.[3] |
Experimental Protocols
Protocol 1: Long-Term Stability Study
Objective: To evaluate the stability of ABT-255 under recommended long-term storage conditions to establish a retest period.
Methodology:
-
Batch Selection: Use at least three primary production batches of ABT-255.[4]
-
Container Closure System: Package the samples in the proposed commercial packaging.[3]
-
Storage Conditions: Place the samples in a stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1]
-
Testing Frequency: Test the samples at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance
-
Assay (e.g., HPLC-UV)
-
Purity/Impurities (e.g., HPLC-UV)
-
Water content (e.g., Karl Fischer titration)
-
Any other critical quality attributes.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products for ABT-255 and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of ABT-255 in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions, aiming for 5-20% degradation[7]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate the drug from its degradation products. Mass balance should be assessed to ensure all degradation products are accounted for.[8]
Visualizations
Caption: Hypothetical degradation pathways for ABT-255.
Caption: Workflow for a long-term stability study.
References
- 1. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www3.paho.org [www3.paho.org]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
Technical Support Center: Troubleshooting Long-Term Storage Stability of Pharmaceutical Compounds
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing stability issues encountered during the long-term storage of pharmaceutical compounds, using a hypothetical compound "ABT-255" as an example. The principles and methodologies described are based on established pharmaceutical stability testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for a new pharmaceutical compound like ABT-255?
A1: The recommended long-term storage conditions for a new drug substance should be determined through formal stability studies. According to international guidelines, long-term testing is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[1] The selection of the storage condition should be based on the climatic zone for which the product is intended.[2] It is crucial to store the compound in a well-closed container that protects it from moisture and light.
Q2: How can I determine the shelf-life of ABT-255?
A2: The shelf-life, or retest period, is established through long-term stability studies where the compound is stored under specific conditions and tested at regular intervals.[2] The frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3] A shelf-life of 24 months can often be assigned if the product is stable under accelerated stability conditions (e.g., 40°C/75% RH) for 6 months.[4] However, for a shelf-life exceeding 24 months, real-time stability data is required.[4]
Q3: What are the common signs of degradation for a compound stored long-term?
A3: Signs of degradation can be physical or chemical. Physical changes may include a change in color, odor, or morphology of the solid compound, or the formation of precipitates in a solution. Chemical degradation involves a decrease in the purity of the active pharmaceutical ingredient (API) and the appearance of degradation products. These are typically monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).
Q4: What is a "forced degradation" study and why is it important?
A4: A forced degradation or stress study is designed to intentionally degrade the compound using more extreme conditions than those used in accelerated stability testing.[5] This includes exposure to heat (in 10°C increments above accelerated testing), humidity (>75% RH), acid/base hydrolysis, oxidation, and photolysis.[5] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[5][6] A degradation of 5-20% of the active ingredient is generally targeted.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency/Purity in Stored Samples | Chemical degradation due to inappropriate storage conditions (temperature, humidity, light exposure). | 1. Verify storage conditions against recommended guidelines. 2. Perform a comprehensive analysis of the sample using a validated stability-indicating method (e.g., HPLC-UV/MS) to identify and quantify degradants. 3. If not already performed, conduct a forced degradation study to understand the compound's intrinsic stability and degradation pathways.[5] |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | 1. Compare the chromatogram of the stored sample with a reference standard and a sample from time zero. 2. Stress the compound under various conditions (acid, base, oxidation, heat, light) to see if the unknown peaks match any of the generated degradants. 3. Utilize techniques like LC-MS to elucidate the structure of the unknown impurities. |
| Change in Physical Appearance (e.g., color, clumping) | Physical instability, moisture absorption, or polymorphism. | 1. Assess the physical properties of the compound (e.g., microscopy, particle size analysis). 2. Check the integrity of the container closure system. 3. Evaluate the hygroscopicity of the material. |
| Inconsistent Results Between Batches | Variability in the manufacturing process or primary packaging. | 1. Conduct stability studies on at least three primary production batches to ensure consistency.[4] 2. Ensure the container closure system is the same as the one proposed for storage and distribution.[3] |
Experimental Protocols
Protocol 1: Long-Term Stability Study
Objective: To evaluate the stability of ABT-255 under recommended long-term storage conditions to establish a retest period.
Methodology:
-
Batch Selection: Use at least three primary production batches of ABT-255.[4]
-
Container Closure System: Package the samples in the proposed commercial packaging.[3]
-
Storage Conditions: Place the samples in a stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1]
-
Testing Frequency: Test the samples at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance
-
Assay (e.g., HPLC-UV)
-
Purity/Impurities (e.g., HPLC-UV)
-
Water content (e.g., Karl Fischer titration)
-
Any other critical quality attributes.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products for ABT-255 and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of ABT-255 in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions, aiming for 5-20% degradation[7]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate the drug from its degradation products. Mass balance should be assessed to ensure all degradation products are accounted for.[8]
Visualizations
Caption: Hypothetical degradation pathways for ABT-255.
Caption: Workflow for a long-term stability study.
References
- 1. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www3.paho.org [www3.paho.org]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
Validation & Comparative
Unveiling ABT-255: A Comparative Analysis of a Novel DNA Gyrase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ABT-255, a novel 2-pyridone DNA gyrase inhibitor, with other established alternatives. Supported by experimental data, this document delves into its performance, mechanism of action, and the methodologies used for its validation.
ABT-255 emerges from a novel class of antibacterial agents, the 2-pyridones, which represent a significant advancement in the pursuit of combating bacterial resistance. These compounds target DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. Unlike the well-established fluoroquinolones, 2-pyridones feature a distinct chemical scaffold, offering a potential advantage against pathogens that have developed resistance to existing drug classes.
Performance Comparison of DNA Gyrase Inhibitors
To contextualize the efficacy of the 2-pyridone class, this section presents a comparative summary of the in vitro activity of ABT-719, a close analog of ABT-255, alongside the widely used DNA gyrase inhibitors ciprofloxacin (B1669076) (a fluoroquinolone) and novobiocin (B609625) (an aminocoumarin). Due to the limited publicly available data for ABT-255, ABT-719 is utilized here as a representative of the 2-pyridone class.
Table 1: In Vitro Antibacterial Activity (MIC₉₀ in µg/mL)
| Organism | ABT-719 (2-pyridone) | Ciprofloxacin (Fluoroquinolone) | Novobiocin (Aminocoumarin) |
| Staphylococcus aureus | 0.015[1] | 0.6[2] | 0.25[3] |
| Ciprofloxacin-Resistant S. aureus | 0.25[1] | 64[1] | - |
| Streptococcus pneumoniae | 0.03[1] | - | - |
| Escherichia coli | Similar to Ciprofloxacin[4] | ≤1[5] | - |
| Pseudomonas aeruginosa | 2.0 (Ciprofloxacin-Resistant)[6] | - | - |
Table 2: DNA Gyrase Inhibition (IC₅₀)
| Inhibitor | Target Enzyme | IC₅₀ (µM) |
| Ciprofloxacin | E. coli DNA Gyrase | 0.39[7] |
| S. aureus DNA Gyrase | 61.7[8] | |
| Novobiocin | E. coli DNA Gyrase | 0.48[9] |
Mechanism of Action of DNA Gyrase and Its Inhibitors
DNA gyrase, a type II topoisomerase, functions as a tetramer composed of two GyrA and two GyrB subunits. The enzyme's catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by the capture of another segment (the T-segment). Through ATP hydrolysis, the G-segment is cleaved, allowing the T-segment to pass through, after which the G-segment is resealed. This process introduces negative supercoils into the DNA.
Different classes of inhibitors interfere with this process at distinct stages:
-
Fluoroquinolones (e.g., Ciprofloxacin): These agents bind to the GyrA subunit and the cleaved DNA, stabilizing the DNA-gyrase complex in a state where the DNA is broken. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacteria.
-
Aminocoumarins (e.g., Novobiocin): This class of inhibitors targets the GyrB subunit, competitively inhibiting the ATPase activity of the enzyme. This prevents the energy-dependent steps of DNA strand passage and supercoiling.
-
2-Pyridones (e.g., ABT-255): These compounds are also potent inhibitors of DNA gyrase, but with a different chemical structure from fluoroquinolones, which may allow them to evade existing resistance mechanisms.
Caption: DNA Gyrase catalytic cycle and points of inhibitor intervention.
Experimental Protocols
The validation of a DNA gyrase inhibitor like ABT-255 involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. Below are the detailed methodologies for two key assays.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Test compound (e.g., ABT-255) at various concentrations.
-
Control inhibitors (e.g., ciprofloxacin, novobiocin).
-
Agarose (B213101) gel electrophoresis system.
-
DNA staining agent (e.g., ethidium (B1194527) bromide).
-
Gel documentation system.
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding a defined amount of DNA gyrase to each reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for supercoiling to occur.
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Test compound (e.g., ABT-255) serially diluted.
-
Control antibiotics with known MICs.
-
96-well microtiter plates.
-
Incubator.
-
Spectrophotometer (optional, for quantitative measurement of growth).
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
In a 96-well plate, prepare serial twofold dilutions of the test compound in the growth medium.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density of each well can be measured using a spectrophotometer for a more quantitative determination of growth inhibition.
Experimental Workflow for DNA Gyrase Inhibitor Validation
The validation of a novel DNA gyrase inhibitor follows a structured workflow, from initial discovery to preclinical evaluation.
Caption: A typical experimental workflow for validating a DNA gyrase inhibitor.
References
- 1. In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. toku-e.com [toku-e.com]
- 4. Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Unveiling ABT-255: A Comparative Analysis of a Novel DNA Gyrase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ABT-255, a novel 2-pyridone DNA gyrase inhibitor, with other established alternatives. Supported by experimental data, this document delves into its performance, mechanism of action, and the methodologies used for its validation.
ABT-255 emerges from a novel class of antibacterial agents, the 2-pyridones, which represent a significant advancement in the pursuit of combating bacterial resistance. These compounds target DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. Unlike the well-established fluoroquinolones, 2-pyridones feature a distinct chemical scaffold, offering a potential advantage against pathogens that have developed resistance to existing drug classes.
Performance Comparison of DNA Gyrase Inhibitors
To contextualize the efficacy of the 2-pyridone class, this section presents a comparative summary of the in vitro activity of ABT-719, a close analog of ABT-255, alongside the widely used DNA gyrase inhibitors ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin). Due to the limited publicly available data for ABT-255, ABT-719 is utilized here as a representative of the 2-pyridone class.
Table 1: In Vitro Antibacterial Activity (MIC₉₀ in µg/mL)
| Organism | ABT-719 (2-pyridone) | Ciprofloxacin (Fluoroquinolone) | Novobiocin (Aminocoumarin) |
| Staphylococcus aureus | 0.015[1] | 0.6[2] | 0.25[3] |
| Ciprofloxacin-Resistant S. aureus | 0.25[1] | 64[1] | - |
| Streptococcus pneumoniae | 0.03[1] | - | - |
| Escherichia coli | Similar to Ciprofloxacin[4] | ≤1[5] | - |
| Pseudomonas aeruginosa | 2.0 (Ciprofloxacin-Resistant)[6] | - | - |
Table 2: DNA Gyrase Inhibition (IC₅₀)
| Inhibitor | Target Enzyme | IC₅₀ (µM) |
| Ciprofloxacin | E. coli DNA Gyrase | 0.39[7] |
| S. aureus DNA Gyrase | 61.7[8] | |
| Novobiocin | E. coli DNA Gyrase | 0.48[9] |
Mechanism of Action of DNA Gyrase and Its Inhibitors
DNA gyrase, a type II topoisomerase, functions as a tetramer composed of two GyrA and two GyrB subunits. The enzyme's catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by the capture of another segment (the T-segment). Through ATP hydrolysis, the G-segment is cleaved, allowing the T-segment to pass through, after which the G-segment is resealed. This process introduces negative supercoils into the DNA.
Different classes of inhibitors interfere with this process at distinct stages:
-
Fluoroquinolones (e.g., Ciprofloxacin): These agents bind to the GyrA subunit and the cleaved DNA, stabilizing the DNA-gyrase complex in a state where the DNA is broken. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacteria.
-
Aminocoumarins (e.g., Novobiocin): This class of inhibitors targets the GyrB subunit, competitively inhibiting the ATPase activity of the enzyme. This prevents the energy-dependent steps of DNA strand passage and supercoiling.
-
2-Pyridones (e.g., ABT-255): These compounds are also potent inhibitors of DNA gyrase, but with a different chemical structure from fluoroquinolones, which may allow them to evade existing resistance mechanisms.
Caption: DNA Gyrase catalytic cycle and points of inhibitor intervention.
Experimental Protocols
The validation of a DNA gyrase inhibitor like ABT-255 involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. Below are the detailed methodologies for two key assays.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Test compound (e.g., ABT-255) at various concentrations.
-
Control inhibitors (e.g., ciprofloxacin, novobiocin).
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., ethidium bromide).
-
Gel documentation system.
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding a defined amount of DNA gyrase to each reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for supercoiling to occur.
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Test compound (e.g., ABT-255) serially diluted.
-
Control antibiotics with known MICs.
-
96-well microtiter plates.
-
Incubator.
-
Spectrophotometer (optional, for quantitative measurement of growth).
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
In a 96-well plate, prepare serial twofold dilutions of the test compound in the growth medium.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density of each well can be measured using a spectrophotometer for a more quantitative determination of growth inhibition.
Experimental Workflow for DNA Gyrase Inhibitor Validation
The validation of a novel DNA gyrase inhibitor follows a structured workflow, from initial discovery to preclinical evaluation.
Caption: A typical experimental workflow for validating a DNA gyrase inhibitor.
References
- 1. In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. toku-e.com [toku-e.com]
- 4. Efficacy of ABT-719, a 2-pyridone antimicrobial, against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. In vitro evaluation of ABT-719, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of ABT-255 Cross-Resistance with Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro activity of ABT-255, a novel 2-pyridone antibacterial agent, against antibiotic-susceptible and -resistant bacterial strains. The data presented is intended to inform research and development efforts by offering a clear perspective on the potential of ABT-255 in the landscape of existing antibiotic therapies.
Executive Summary
ABT-255 demonstrates significant potency against Mycobacterium tuberculosis, including strains resistant to current first-line treatments such as rifampin and ethambutol. This suggests a lack of cross-resistance with these agents, highlighting its potential as a valuable component in future tuberculosis treatment regimens. While qualitative reports suggest superior activity against common Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae and comparable efficacy against the Gram-negative Escherichia coli when compared to ciprofloxacin, specific quantitative data for these organisms in cross-resistance studies remains limited in publicly available literature. The primary mechanism of action for 2-pyridone antibacterial agents is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Quantitative Data on Cross-Resistance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ABT-255 against drug-susceptible and -resistant strains of Mycobacterium tuberculosis. The data indicates that the efficacy of ABT-255 is not significantly compromised by existing resistance to rifampin or ethambutol.
| Organism | Resistance Profile | ABT-255 MIC (µg/mL) | Rifampin MIC (µg/mL) | Ethambutol MIC (µg/mL) |
| M. tuberculosis | Susceptible | 0.016 - 0.031[1] | - | - |
| M. tuberculosis | Rifampin-Resistant | 0.031[1] | >12.5 | - |
| M. tuberculosis | Ethambutol-Resistant | 0.031[1] | - | >12.5 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in-vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide was primarily obtained using the Alamar blue reduction assay.
Alamar Blue Reduction Assay for MIC Determination
This colorimetric assay provides a quantitative measure of cell viability and is adaptable for high-throughput screening of antimicrobial compounds.
Principle: The active ingredient in Alamar blue, resazurin (B115843), is a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases reduce resazurin to the pink, highly fluorescent resorufin. The degree of this conversion, which can be measured by absorbance or fluorescence, is proportional to the number of viable cells. In the context of antibiotic susceptibility testing, a lack of color change from blue to pink indicates inhibition of bacterial growth.
Protocol Outline:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in an appropriate growth medium to a defined optical density, corresponding to a specific number of colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (e.g., ABT-255) is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. Control wells containing only bacteria and medium (positive control) and only medium (negative control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Addition of Alamar Blue: Following the incubation period, a solution of Alamar blue is added to each well.
-
Second Incubation: The plate is incubated for a further period to allow for the metabolic conversion of resazurin by any viable bacteria.
-
Reading of Results: The results can be assessed visually (a color change from blue to pink indicates growth) or quantitatively by measuring the absorbance at 570 nm and 600 nm or fluorescence at an excitation/emission of ~560/590 nm using a microplate reader.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the color change of the Alamar blue reagent, indicating inhibition of bacterial growth.
Visualizations
Mechanism of Action: Inhibition of DNA Gyrase
ABT-255, as a member of the 2-pyridone class of antibiotics, is a potent inhibitor of bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, 2-pyridones disrupt these fundamental cellular processes, leading to bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by ABT-255.
Experimental Workflow: MIC Determination using Alamar Blue Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the Alamar blue assay.
Caption: Workflow for Alamar blue-based MIC assay.
References
Comparative Analysis of ABT-255 Cross-Resistance with Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro activity of ABT-255, a novel 2-pyridone antibacterial agent, against antibiotic-susceptible and -resistant bacterial strains. The data presented is intended to inform research and development efforts by offering a clear perspective on the potential of ABT-255 in the landscape of existing antibiotic therapies.
Executive Summary
ABT-255 demonstrates significant potency against Mycobacterium tuberculosis, including strains resistant to current first-line treatments such as rifampin and ethambutol. This suggests a lack of cross-resistance with these agents, highlighting its potential as a valuable component in future tuberculosis treatment regimens. While qualitative reports suggest superior activity against common Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae and comparable efficacy against the Gram-negative Escherichia coli when compared to ciprofloxacin, specific quantitative data for these organisms in cross-resistance studies remains limited in publicly available literature. The primary mechanism of action for 2-pyridone antibacterial agents is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Quantitative Data on Cross-Resistance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ABT-255 against drug-susceptible and -resistant strains of Mycobacterium tuberculosis. The data indicates that the efficacy of ABT-255 is not significantly compromised by existing resistance to rifampin or ethambutol.
| Organism | Resistance Profile | ABT-255 MIC (µg/mL) | Rifampin MIC (µg/mL) | Ethambutol MIC (µg/mL) |
| M. tuberculosis | Susceptible | 0.016 - 0.031[1] | - | - |
| M. tuberculosis | Rifampin-Resistant | 0.031[1] | >12.5 | - |
| M. tuberculosis | Ethambutol-Resistant | 0.031[1] | - | >12.5 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in-vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide was primarily obtained using the Alamar blue reduction assay.
Alamar Blue Reduction Assay for MIC Determination
This colorimetric assay provides a quantitative measure of cell viability and is adaptable for high-throughput screening of antimicrobial compounds.
Principle: The active ingredient in Alamar blue, resazurin, is a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases reduce resazurin to the pink, highly fluorescent resorufin. The degree of this conversion, which can be measured by absorbance or fluorescence, is proportional to the number of viable cells. In the context of antibiotic susceptibility testing, a lack of color change from blue to pink indicates inhibition of bacterial growth.
Protocol Outline:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in an appropriate growth medium to a defined optical density, corresponding to a specific number of colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (e.g., ABT-255) is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. Control wells containing only bacteria and medium (positive control) and only medium (negative control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Addition of Alamar Blue: Following the incubation period, a solution of Alamar blue is added to each well.
-
Second Incubation: The plate is incubated for a further period to allow for the metabolic conversion of resazurin by any viable bacteria.
-
Reading of Results: The results can be assessed visually (a color change from blue to pink indicates growth) or quantitatively by measuring the absorbance at 570 nm and 600 nm or fluorescence at an excitation/emission of ~560/590 nm using a microplate reader.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the color change of the Alamar blue reagent, indicating inhibition of bacterial growth.
Visualizations
Mechanism of Action: Inhibition of DNA Gyrase
ABT-255, as a member of the 2-pyridone class of antibiotics, is a potent inhibitor of bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, 2-pyridones disrupt these fundamental cellular processes, leading to bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by ABT-255.
Experimental Workflow: MIC Determination using Alamar Blue Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the Alamar blue assay.
Caption: Workflow for Alamar blue-based MIC assay.
References
Validating the Therapeutic Target of ABT-255 in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABT-255, a 2-pyridone antibacterial agent, with alternative therapies, supported by experimental data. We delve into the validation of its therapeutic target, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
ABT-255: Targeting Bacterial DNA Gyrase
ABT-255 is a promising 2-pyridone antibacterial agent that has demonstrated significant in vitro and in vivo potency against a range of bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[1] The validated therapeutic target of ABT-255 in bacteria is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[2]
Like the well-established fluoroquinolone class of antibiotics, 2-pyridones, including ABT-255, inhibit bacterial DNA gyrase.[2] This inhibition disrupts the process of DNA supercoiling, leading to breaks in the bacterial chromosome and ultimately cell death. The structural similarity of 2-pyridones to fluoroquinolones is a key aspect of their shared mechanism of action.[2]
Performance Comparison: ABT-255 vs. Alternatives
The performance of ABT-255 has been notably compared to ciprofloxacin (B1669076), a widely used fluoroquinolone antibiotic. ABT-255 has shown superior in vitro and in vivo potency against certain Gram-positive bacteria.[1] For instance, a representative 2-pyridone, ABT-719, was found to be approximately 10-fold more potent in vitro than ciprofloxacin against Gram-positive bacterial strains, while exhibiting equivalent potency against Gram-negative strains.[2]
In Vitro Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ABT-255 against various bacterial strains, providing a quantitative comparison with ciprofloxacin. Lower MIC values indicate greater potency.
| Bacterial Strain | ABT-255 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Mycobacterium tuberculosis (drug-susceptible) | 0.016 - 0.031[2] | 0.25 - 1.0 |
| Mycobacterium tuberculosis (rifampin-resistant) | 0.031[2] | 0.5 - 2.0 |
| Staphylococcus aureus | Data not available | 0.12 - 1.0 |
| Streptococcus pneumoniae | Data not available | 0.5 - 2.0 |
| Escherichia coli | Data not available | 0.008 - 0.03 |
Experimental Protocols
Validating the therapeutic target of a novel antibacterial agent like ABT-255 involves specific biochemical and microbiological assays. A key experiment is the DNA gyrase inhibition assay.
DNA Gyrase Inhibition Assay
Objective: To determine the concentration of the test compound (e.g., ABT-255) required to inhibit the supercoiling activity of bacterial DNA gyrase by 50% (IC50).
Materials:
-
Purified bacterial DNA gyrase (commercially available or purified from the target bacterium)
-
Relaxed circular plasmid DNA (substrate)
-
ATP (cofactor)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
Test compound (ABT-255) and control inhibitor (e.g., ciprofloxacin) at various concentrations
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel imaging system
Methodology:
-
Prepare reaction mixtures containing the assay buffer, ATP, and relaxed plasmid DNA.
-
Add varying concentrations of the test compound (ABT-255) or a known inhibitor (ciprofloxacin) to the reaction mixtures. A no-drug control should also be included.
-
Initiate the reaction by adding a standardized amount of purified DNA gyrase to each mixture.
-
Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each drug concentration.
-
Calculate the percentage of inhibition of supercoiling activity for each concentration and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the DNA gyrase inhibition pathway and the experimental workflow for target validation.
Caption: Mechanism of ABT-255 action on bacterial DNA gyrase.
Caption: Experimental workflow for validating the therapeutic target of ABT-255.
Alternatives to ABT-255 for Multidrug-Resistant Tuberculosis
Given the potent activity of ABT-255 against M. tuberculosis, it is relevant to consider its positioning among other treatments for multidrug-resistant tuberculosis (MDR-TB). Alternatives to 2-pyridones in this context include:
-
Fluoroquinolones: Levofloxacin and moxifloxacin (B1663623) are key components of MDR-TB treatment regimens.
-
Bedaquiline: A diarylquinoline that inhibits mycobacterial ATP synthase.
-
Linezolid: An oxazolidinone that inhibits protein synthesis.
-
Clofazimine: A riminophenazine with a mechanism that is not fully elucidated but involves membrane disruption and redox cycling.
-
Pretomanid: A nitroimidazole that inhibits mycolic acid biosynthesis and has activity under anaerobic conditions.[3]
The choice of therapeutic agent depends on the specific resistance profile of the infecting strain, patient tolerability, and clinical guidelines.
References
- 1. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of ABT-255 against Drug-Sensitive and -Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Validating the Therapeutic Target of ABT-255 in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABT-255, a 2-pyridone antibacterial agent, with alternative therapies, supported by experimental data. We delve into the validation of its therapeutic target, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
ABT-255: Targeting Bacterial DNA Gyrase
ABT-255 is a promising 2-pyridone antibacterial agent that has demonstrated significant in vitro and in vivo potency against a range of bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[1] The validated therapeutic target of ABT-255 in bacteria is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[2]
Like the well-established fluoroquinolone class of antibiotics, 2-pyridones, including ABT-255, inhibit bacterial DNA gyrase.[2] This inhibition disrupts the process of DNA supercoiling, leading to breaks in the bacterial chromosome and ultimately cell death. The structural similarity of 2-pyridones to fluoroquinolones is a key aspect of their shared mechanism of action.[2]
Performance Comparison: ABT-255 vs. Alternatives
The performance of ABT-255 has been notably compared to ciprofloxacin, a widely used fluoroquinolone antibiotic. ABT-255 has shown superior in vitro and in vivo potency against certain Gram-positive bacteria.[1] For instance, a representative 2-pyridone, ABT-719, was found to be approximately 10-fold more potent in vitro than ciprofloxacin against Gram-positive bacterial strains, while exhibiting equivalent potency against Gram-negative strains.[2]
In Vitro Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ABT-255 against various bacterial strains, providing a quantitative comparison with ciprofloxacin. Lower MIC values indicate greater potency.
| Bacterial Strain | ABT-255 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Mycobacterium tuberculosis (drug-susceptible) | 0.016 - 0.031[2] | 0.25 - 1.0 |
| Mycobacterium tuberculosis (rifampin-resistant) | 0.031[2] | 0.5 - 2.0 |
| Staphylococcus aureus | Data not available | 0.12 - 1.0 |
| Streptococcus pneumoniae | Data not available | 0.5 - 2.0 |
| Escherichia coli | Data not available | 0.008 - 0.03 |
Experimental Protocols
Validating the therapeutic target of a novel antibacterial agent like ABT-255 involves specific biochemical and microbiological assays. A key experiment is the DNA gyrase inhibition assay.
DNA Gyrase Inhibition Assay
Objective: To determine the concentration of the test compound (e.g., ABT-255) required to inhibit the supercoiling activity of bacterial DNA gyrase by 50% (IC50).
Materials:
-
Purified bacterial DNA gyrase (commercially available or purified from the target bacterium)
-
Relaxed circular plasmid DNA (substrate)
-
ATP (cofactor)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
Test compound (ABT-255) and control inhibitor (e.g., ciprofloxacin) at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Methodology:
-
Prepare reaction mixtures containing the assay buffer, ATP, and relaxed plasmid DNA.
-
Add varying concentrations of the test compound (ABT-255) or a known inhibitor (ciprofloxacin) to the reaction mixtures. A no-drug control should also be included.
-
Initiate the reaction by adding a standardized amount of purified DNA gyrase to each mixture.
-
Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each drug concentration.
-
Calculate the percentage of inhibition of supercoiling activity for each concentration and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the DNA gyrase inhibition pathway and the experimental workflow for target validation.
Caption: Mechanism of ABT-255 action on bacterial DNA gyrase.
Caption: Experimental workflow for validating the therapeutic target of ABT-255.
Alternatives to ABT-255 for Multidrug-Resistant Tuberculosis
Given the potent activity of ABT-255 against M. tuberculosis, it is relevant to consider its positioning among other treatments for multidrug-resistant tuberculosis (MDR-TB). Alternatives to 2-pyridones in this context include:
-
Fluoroquinolones: Levofloxacin and moxifloxacin are key components of MDR-TB treatment regimens.
-
Bedaquiline: A diarylquinoline that inhibits mycobacterial ATP synthase.
-
Linezolid: An oxazolidinone that inhibits protein synthesis.
-
Clofazimine: A riminophenazine with a mechanism that is not fully elucidated but involves membrane disruption and redox cycling.
-
Pretomanid: A nitroimidazole that inhibits mycolic acid biosynthesis and has activity under anaerobic conditions.[3]
The choice of therapeutic agent depends on the specific resistance profile of the infecting strain, patient tolerability, and clinical guidelines.
References
- 1. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of ABT-255 against Drug-Sensitive and -Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Head-to-Head Comparison: ABT-255 vs. Levofloxacin for Treatment of Tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel 2-pyridone antimicrobial agent, ABT-255, and the established fluoroquinolone, levofloxacin (B1675101), with a focus on their potential applications in the treatment of tuberculosis (TB). This document is intended for an audience of researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development efforts.
Executive Summary
ABT-255, a novel 2-pyridone antibacterial agent, has demonstrated potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its efficacy appears to be comparable to or greater than some first-line anti-TB agents in preclinical models. Levofloxacin, a widely used second-line anti-TB drug, is a fluoroquinolone that has a well-established efficacy and safety profile. While direct head-to-head comparative studies are not available in the public domain, this guide compiles and contrasts the existing preclinical data for both compounds. A significant gap in the publicly available information is the lack of safety and toxicology data for ABT-255, which is a critical consideration for any new therapeutic candidate.
Mechanism of Action
Both ABT-255 and levofloxacin are believed to exert their antimicrobial effects through the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication, repair, and recombination.
Levofloxacin , a fluoroquinolone, primarily targets DNA gyrase (topoisomerase II) and topoisomerase IV in bacteria. By binding to these enzymes, levofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.
ABT-255 is a member of the 2-pyridone class of antibacterial agents, which are structurally similar to quinolones and are also known to be bacterial topoisomerase inhibitors. It is highly probable that ABT-255 shares a similar mechanism of action with fluoroquinolones, targeting bacterial DNA gyrase and/or topoisomerase IV.
Head-to-Head Comparison: ABT-255 vs. Levofloxacin for Treatment of Tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel 2-pyridone antimicrobial agent, ABT-255, and the established fluoroquinolone, levofloxacin, with a focus on their potential applications in the treatment of tuberculosis (TB). This document is intended for an audience of researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development efforts.
Executive Summary
ABT-255, a novel 2-pyridone antibacterial agent, has demonstrated potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its efficacy appears to be comparable to or greater than some first-line anti-TB agents in preclinical models. Levofloxacin, a widely used second-line anti-TB drug, is a fluoroquinolone that has a well-established efficacy and safety profile. While direct head-to-head comparative studies are not available in the public domain, this guide compiles and contrasts the existing preclinical data for both compounds. A significant gap in the publicly available information is the lack of safety and toxicology data for ABT-255, which is a critical consideration for any new therapeutic candidate.
Mechanism of Action
Both ABT-255 and levofloxacin are believed to exert their antimicrobial effects through the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication, repair, and recombination.
Levofloxacin , a fluoroquinolone, primarily targets DNA gyrase (topoisomerase II) and topoisomerase IV in bacteria. By binding to these enzymes, levofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.
ABT-255 is a member of the 2-pyridone class of antibacterial agents, which are structurally similar to quinolones and are also known to be bacterial topoisomerase inhibitors. It is highly probable that ABT-255 shares a similar mechanism of action with fluoroquinolones, targeting bacterial DNA gyrase and/or topoisomerase IV.
Evaluating the Synergy of ABT-255 with Other Anti-TB Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that can enhance efficacy, reduce treatment duration, and prevent the development of further resistance. ABT-255, a novel 2-pyridone antibacterial agent, has demonstrated potent in vitro and in vivo activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3] This guide provides a comparative framework for evaluating the potential synergy of ABT-255 with other anti-tuberculosis agents, offering insights into its mechanism of action, experimental protocols for synergy assessment, and a summary of its standalone efficacy.
ABT-255: Standalone Efficacy
ABT-255 has shown significant promise as a standalone agent against M. tuberculosis. In vitro studies have established its potent activity, with Minimum Inhibitory Concentrations (MICs) against susceptible strains ranging from 0.016 to 0.031 µg/mL.[1][2][3] Notably, ABT-255 retains its activity against isolates resistant to rifampin and ethambutol, with a reported MIC of 0.031 µg/mL for such strains.[1][2] In vivo studies using a murine model of pulmonary tuberculosis have demonstrated that oral administration of ABT-255 can lead to a significant reduction in bacterial load in the lungs.[1][3]
| Parameter | Value | Reference |
| MIC (Drug-Susceptible Mtb) | 0.016 - 0.031 µg/mL | [1][2][3] |
| MIC (Rifampin/Ethambutol-Resistant Mtb) | 0.031 µg/mL | [1][2] |
| In Vivo Efficacy (Murine Model) | 2-5 log10 reduction in lung CFU (drug-susceptible Mtb) | [1][3] |
| In Vivo Efficacy (Murine Model) | 2-3 log10 reduction in lung CFU (drug-resistant Mtb) | [1] |
Evaluating Synergy: Experimental Protocols
While specific data on the synergistic effects of ABT-255 with other anti-TB drugs is not yet widely published, the following standard experimental protocols are utilized to assess such interactions.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations. This method involves testing serial dilutions of two drugs, both alone and in all possible combinations, against a standardized bacterial inoculum. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine the nature of the interaction.
Protocol:
-
Preparation of Reagents: Prepare stock solutions of ABT-255 and the comparator anti-TB agent (e.g., isoniazid, rifampicin) in an appropriate solvent. Prepare serial dilutions of each drug in 96-well microtiter plates.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv or other relevant strains to mid-log phase and dilute to a standardized concentration.
-
Incubation: Inoculate the microtiter plates containing the drug dilutions with the bacterial suspension. Seal the plates and incubate at 37°C for 7-14 days.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that inhibits visible bacterial growth. Calculate the FICI using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time. This method is particularly useful for understanding the rate of bacterial killing and can reveal time-dependent synergistic effects.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis in logarithmic growth phase.
-
Drug Exposure: Add ABT-255 and the comparator drug, alone and in combination, at fixed concentrations (e.g., at their respective MICs or sub-MIC levels) to the bacterial cultures.
-
Sampling and Plating: At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots from each culture, perform serial dilutions, and plate on appropriate agar (B569324) medium.
-
Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate.
-
Data Analysis: Plot the log10 CFU/mL versus time for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
References
Evaluating the Synergy of ABT-255 with Other Anti-TB Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that can enhance efficacy, reduce treatment duration, and prevent the development of further resistance. ABT-255, a novel 2-pyridone antibacterial agent, has demonstrated potent in vitro and in vivo activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3] This guide provides a comparative framework for evaluating the potential synergy of ABT-255 with other anti-tuberculosis agents, offering insights into its mechanism of action, experimental protocols for synergy assessment, and a summary of its standalone efficacy.
ABT-255: Standalone Efficacy
ABT-255 has shown significant promise as a standalone agent against M. tuberculosis. In vitro studies have established its potent activity, with Minimum Inhibitory Concentrations (MICs) against susceptible strains ranging from 0.016 to 0.031 µg/mL.[1][2][3] Notably, ABT-255 retains its activity against isolates resistant to rifampin and ethambutol, with a reported MIC of 0.031 µg/mL for such strains.[1][2] In vivo studies using a murine model of pulmonary tuberculosis have demonstrated that oral administration of ABT-255 can lead to a significant reduction in bacterial load in the lungs.[1][3]
| Parameter | Value | Reference |
| MIC (Drug-Susceptible Mtb) | 0.016 - 0.031 µg/mL | [1][2][3] |
| MIC (Rifampin/Ethambutol-Resistant Mtb) | 0.031 µg/mL | [1][2] |
| In Vivo Efficacy (Murine Model) | 2-5 log10 reduction in lung CFU (drug-susceptible Mtb) | [1][3] |
| In Vivo Efficacy (Murine Model) | 2-3 log10 reduction in lung CFU (drug-resistant Mtb) | [1] |
Evaluating Synergy: Experimental Protocols
While specific data on the synergistic effects of ABT-255 with other anti-TB drugs is not yet widely published, the following standard experimental protocols are utilized to assess such interactions.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations. This method involves testing serial dilutions of two drugs, both alone and in all possible combinations, against a standardized bacterial inoculum. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine the nature of the interaction.
Protocol:
-
Preparation of Reagents: Prepare stock solutions of ABT-255 and the comparator anti-TB agent (e.g., isoniazid, rifampicin) in an appropriate solvent. Prepare serial dilutions of each drug in 96-well microtiter plates.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv or other relevant strains to mid-log phase and dilute to a standardized concentration.
-
Incubation: Inoculate the microtiter plates containing the drug dilutions with the bacterial suspension. Seal the plates and incubate at 37°C for 7-14 days.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that inhibits visible bacterial growth. Calculate the FICI using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time. This method is particularly useful for understanding the rate of bacterial killing and can reveal time-dependent synergistic effects.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis in logarithmic growth phase.
-
Drug Exposure: Add ABT-255 and the comparator drug, alone and in combination, at fixed concentrations (e.g., at their respective MICs or sub-MIC levels) to the bacterial cultures.
-
Sampling and Plating: At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots from each culture, perform serial dilutions, and plate on appropriate agar medium.
-
Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate.
-
Data Analysis: Plot the log10 CFU/mL versus time for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
References
Independent Verification of ABT-255's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of ABT-255, a novel 2-pyridone antibacterial agent, with other alternatives, supported by available experimental data. ABT-255, an analog of ABT-719, has demonstrated notable in vitro and in vivo efficacy, particularly against Mycobacterium tuberculosis.
Executive Summary
Data Presentation
In Vitro Antibacterial Activity
The following table summarizes the available quantitative data on the in vitro activity of ABT-255 and a comparator, ciprofloxacin (B1669076).
| Organism | Strain | ABT-255 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Drug-Susceptible Strains | 0.016 - 0.031 | Not Specified | [1] |
| Mycobacterium tuberculosis | Rifampin-Resistant Isolate | 0.031 | Not Specified | [1] |
| Mycobacterium tuberculosis | Ethambutol-Resistant Isolate | 0.031 | Not Specified | [1] |
| Staphylococcus aureus | NTCC 10649 | Superior potency to ciprofloxacin (quantitative data not available) | Not Specified | [1] |
| Streptococcus pneumoniae | 6303 | Superior potency to ciprofloxacin (quantitative data not available) | Not Specified | [1] |
| Escherichia coli | JUHL | Equivalent efficacy to ciprofloxacin (quantitative data not available) | Not Specified | [1] |
In Vivo Efficacy in a Murine Tuberculosis Model
The in vivo efficacy of ABT-255 was evaluated in a murine model of pulmonary tuberculosis.
| Treatment Group | Dosage | Reduction in Viable M. tuberculosis Counts (log10 CFU/lung) | Reference |
| ABT-255 | 25 mg/kg/day for 4 weeks | 2 to 5 | [1] |
| ABT-255 (against rifampin-resistant M. tuberculosis) | 25 mg/kg/day for 4 weeks | 2 to 3 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis using Alamar Blue Assay
This protocol is based on the colorimetric Alamar blue assay, which provides a rapid and sensitive measure of mycobacterial viability.
-
Inoculum Preparation: M. tuberculosis strains are grown in 7H9 broth until the turbidity is equivalent to or greater than a McFarland no. 1 standard.
-
Drug Dilution: Serial dilutions of ABT-255 are prepared in a 96-well microtiter plate with concentrations ranging from 0.008 to 100 µg/mL in a final volume of 1.0 mL.
-
Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar blue reagent is added to each well.
-
Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Murine Model of Pulmonary Tuberculosis for In Vivo Efficacy Testing
This protocol outlines the methodology for evaluating the in vivo efficacy of antibacterial agents against M. tuberculosis in a mouse model.
-
Animal Model: Specific pathogen-free mice (e.g., CF-1 strain) are used for the study.
-
Infection: Mice are infected with a standardized inoculum of a virulent strain of M. tuberculosis (e.g., Erdman strain) via aerosol exposure to establish a pulmonary infection.
-
Treatment: Oral administration of ABT-255 (e.g., 25 mg/kg/day) is initiated at a specified time post-infection and continued for a defined period (e.g., 4 weeks).
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed and homogenized.
-
Quantification of Viable Bacteria: Serial dilutions of the lung homogenates are plated on appropriate culture media (e.g., 7H11 agar). The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load in the lungs.
-
Data Analysis: The reduction in the number of viable bacteria in the lungs of treated mice is compared to that in untreated control mice to determine the in vivo efficacy of the compound.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial DNA Gyrase by 2-Pyridones
Caption: Mechanism of action of ABT-255 as a bacterial DNA gyrase inhibitor.
Experimental Workflow: In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of ABT-255.
Logical Relationship: 2-Pyridones as Bioisosteres of 4-Quinolones
Caption: Bioisosteric relationship between 2-pyridones and 4-quinolones.
References
Independent Verification of ABT-255's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of ABT-255, a novel 2-pyridone antibacterial agent, with other alternatives, supported by available experimental data. ABT-255, an analog of ABT-719, has demonstrated notable in vitro and in vivo efficacy, particularly against Mycobacterium tuberculosis.
Executive Summary
Data Presentation
In Vitro Antibacterial Activity
The following table summarizes the available quantitative data on the in vitro activity of ABT-255 and a comparator, ciprofloxacin.
| Organism | Strain | ABT-255 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Drug-Susceptible Strains | 0.016 - 0.031 | Not Specified | [1] |
| Mycobacterium tuberculosis | Rifampin-Resistant Isolate | 0.031 | Not Specified | [1] |
| Mycobacterium tuberculosis | Ethambutol-Resistant Isolate | 0.031 | Not Specified | [1] |
| Staphylococcus aureus | NTCC 10649 | Superior potency to ciprofloxacin (quantitative data not available) | Not Specified | [1] |
| Streptococcus pneumoniae | 6303 | Superior potency to ciprofloxacin (quantitative data not available) | Not Specified | [1] |
| Escherichia coli | JUHL | Equivalent efficacy to ciprofloxacin (quantitative data not available) | Not Specified | [1] |
In Vivo Efficacy in a Murine Tuberculosis Model
The in vivo efficacy of ABT-255 was evaluated in a murine model of pulmonary tuberculosis.
| Treatment Group | Dosage | Reduction in Viable M. tuberculosis Counts (log10 CFU/lung) | Reference |
| ABT-255 | 25 mg/kg/day for 4 weeks | 2 to 5 | [1] |
| ABT-255 (against rifampin-resistant M. tuberculosis) | 25 mg/kg/day for 4 weeks | 2 to 3 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis using Alamar Blue Assay
This protocol is based on the colorimetric Alamar blue assay, which provides a rapid and sensitive measure of mycobacterial viability.
-
Inoculum Preparation: M. tuberculosis strains are grown in 7H9 broth until the turbidity is equivalent to or greater than a McFarland no. 1 standard.
-
Drug Dilution: Serial dilutions of ABT-255 are prepared in a 96-well microtiter plate with concentrations ranging from 0.008 to 100 µg/mL in a final volume of 1.0 mL.
-
Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar blue reagent is added to each well.
-
Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Murine Model of Pulmonary Tuberculosis for In Vivo Efficacy Testing
This protocol outlines the methodology for evaluating the in vivo efficacy of antibacterial agents against M. tuberculosis in a mouse model.
-
Animal Model: Specific pathogen-free mice (e.g., CF-1 strain) are used for the study.
-
Infection: Mice are infected with a standardized inoculum of a virulent strain of M. tuberculosis (e.g., Erdman strain) via aerosol exposure to establish a pulmonary infection.
-
Treatment: Oral administration of ABT-255 (e.g., 25 mg/kg/day) is initiated at a specified time post-infection and continued for a defined period (e.g., 4 weeks).
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed and homogenized.
-
Quantification of Viable Bacteria: Serial dilutions of the lung homogenates are plated on appropriate culture media (e.g., 7H11 agar). The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load in the lungs.
-
Data Analysis: The reduction in the number of viable bacteria in the lungs of treated mice is compared to that in untreated control mice to determine the in vivo efficacy of the compound.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial DNA Gyrase by 2-Pyridones
Caption: Mechanism of action of ABT-255 as a bacterial DNA gyrase inhibitor.
Experimental Workflow: In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of ABT-255.
Logical Relationship: 2-Pyridones as Bioisosteres of 4-Quinolones
Caption: Bioisosteric relationship between 2-pyridones and 4-quinolones.
References
Safety Operating Guide
Proper Disposal of ABT-255 Free Base: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of a Novel Antibacterial Agent.
This document provides essential guidance on the proper disposal procedures for ABT-255 free base, a novel 2-pyridone antibacterial agent. In the absence of a specific Safety Data Sheet (SDS), this protocol is based on established best practices for the handling and disposal of nitrogen-containing heterocyclic compounds used in research and development settings. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste management is to handle all novel compounds with caution, assuming they are hazardous unless confirmed otherwise. All waste containing this compound must be segregated, clearly labeled, and disposed of through an approved hazardous waste program. Under no circumstances should this compound be disposed of in standard trash or down the sanitary sewer.
Summary of Chemical and Safety Data
| Property | Data |
| Chemical Name | ABT-255 |
| Chemical Class | 2-pyridone, Nitrogen-containing heterocyclic compound.[][2][3][4] |
| Primary Hazard | Assumed to be biologically active and potentially toxic. The specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity) need to be evaluated as part of a formal hazard assessment. |
| Physical State | Typically a solid (powder). |
| Solubility | Data not available. To be determined for appropriate solvent-based decontamination and disposal. |
| Incompatibilities | Data not available. As a general precaution, store separately from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions or the generation of toxic fumes.[5] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required: safety glasses or goggles, a lab coat, and chemical-resistant gloves. A fume hood should be used when handling the powder form to avoid inhalation. |
| Emergency Procedures | Spill: Isolate the area. For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed, labeled hazardous waste container. For a solution spill, absorb with an inert material and place in a sealed, labeled hazardous waste container. Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound and associated waste materials.
1. Waste Segregation and Collection:
- Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, contaminated gloves, pipette tips, paper towels) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
- Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
- Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Labeling:
- All waste containers must be labeled with the words "Hazardous Waste."
- The full chemical name, "this compound," must be clearly written on the label.
- Indicate the major components and their approximate percentages if it is a mixed waste stream.
- Include the date when the waste was first added to the container.
3. Storage:
- Store all this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5][6]
- The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
- Ensure that containers are kept closed at all times, except when adding waste.[6][7]
- Inspect the SAA weekly for any signs of leaks or container degradation.[5]
4. Disposal Request:
- Once a waste container is full or has been in storage for a designated period (typically not exceeding one year), a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
- Follow the specific procedures outlined by your institution for waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 2. tsijournals.com [tsijournals.com]
- 3. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Proper Disposal of ABT-255 Free Base: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of a Novel Antibacterial Agent.
This document provides essential guidance on the proper disposal procedures for ABT-255 free base, a novel 2-pyridone antibacterial agent. In the absence of a specific Safety Data Sheet (SDS), this protocol is based on established best practices for the handling and disposal of nitrogen-containing heterocyclic compounds used in research and development settings. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste management is to handle all novel compounds with caution, assuming they are hazardous unless confirmed otherwise. All waste containing this compound must be segregated, clearly labeled, and disposed of through an approved hazardous waste program. Under no circumstances should this compound be disposed of in standard trash or down the sanitary sewer.
Summary of Chemical and Safety Data
| Property | Data |
| Chemical Name | ABT-255 |
| Chemical Class | 2-pyridone, Nitrogen-containing heterocyclic compound.[][2][3][4] |
| Primary Hazard | Assumed to be biologically active and potentially toxic. The specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity) need to be evaluated as part of a formal hazard assessment. |
| Physical State | Typically a solid (powder). |
| Solubility | Data not available. To be determined for appropriate solvent-based decontamination and disposal. |
| Incompatibilities | Data not available. As a general precaution, store separately from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions or the generation of toxic fumes.[5] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required: safety glasses or goggles, a lab coat, and chemical-resistant gloves. A fume hood should be used when handling the powder form to avoid inhalation. |
| Emergency Procedures | Spill: Isolate the area. For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed, labeled hazardous waste container. For a solution spill, absorb with an inert material and place in a sealed, labeled hazardous waste container. Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound and associated waste materials.
1. Waste Segregation and Collection:
- Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, contaminated gloves, pipette tips, paper towels) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
- Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
- Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Labeling:
- All waste containers must be labeled with the words "Hazardous Waste."
- The full chemical name, "this compound," must be clearly written on the label.
- Indicate the major components and their approximate percentages if it is a mixed waste stream.
- Include the date when the waste was first added to the container.
3. Storage:
- Store all this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5][6]
- The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
- Ensure that containers are kept closed at all times, except when adding waste.[6][7]
- Inspect the SAA weekly for any signs of leaks or container degradation.[5]
4. Disposal Request:
- Once a waste container is full or has been in storage for a designated period (typically not exceeding one year), a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
- Follow the specific procedures outlined by your institution for waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 2. tsijournals.com [tsijournals.com]
- 3. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of ABT-255 free base, a novel and potent 2-pyridone antimicrobial agent. Due to its potency and status as a new chemical entity, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Compound Identification and Hazard Assessment
ABT-255 is identified as a novel 2-pyridone antibacterial agent with demonstrated in vitro and in vivo efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3] Its high potency, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.016 to 0.031 µg/ml, necessitates that it be handled as a potent compound.[2][4]
Chemical Information:
-
Molecular Formula: C₂₁H₂₅ClFN₃O₃[]
-
Chemical Class: 2-pyridone antibacterial agent, analogous to ABT-719.[4][]
-
Mechanism of Action: Believed to be a bacterial DNA gyrase inhibitor.[6]
Due to the limited availability of a comprehensive Safety Data Sheet (SDS), the following quantitative data should be considered illustrative for a potent research compound and must be confirmed through appropriate testing before handling.
Illustrative Quantitative Data:
| Parameter | Illustrative Value | Notes |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (8-hour TWA) | Assumed based on high potency. A formal assessment is required. |
| LD₅₀ (Oral, Rat) | Data not available | Handle with extreme caution as toxicity is not fully characterized. |
| Flash Point | Data not available | Assume it is combustible and avoid ignition sources. |
| Solubility | Data not available | Determine appropriate solvents in a controlled setting. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving ABT-255. The following PPE is the minimum required for handling the solid compound and its solutions.[7][8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. Should be removed before leaving the designated work area. |
| Respiratory Protection | An N95 respirator is the minimum requirement when handling the powder outside of a containment device. A higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), may be necessary for procedures with a high potential for aerosol generation. | Protects against inhalation of the potent powder. |
Operational Plans for Safe Handling
All work with this compound should be performed within a designated area. Access to this area should be restricted to trained personnel.
Experimental Workflow for Handling ABT-255:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area by covering surfaces with absorbent, disposable liners.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Weighing and Aliquoting (Solid Compound):
-
All handling of the solid powder must be conducted in a certified chemical fume hood, a glove box, or another suitable containment device.
-
Use dedicated spatulas and weighing vessels.
-
Handle the compound gently to minimize dust generation.
-
-
Solution Preparation:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. A suitable decontamination solution should be validated.
-
Carefully remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the safe handling of potent compounds like ABT-255.
Disposal Plans
All waste generated from handling ABT-255 is considered hazardous pharmaceutical waste and must be disposed of according to institutional, local, and federal regulations.[10][11][12]
-
Solid Waste:
-
Contaminated PPE (gloves, lab coats, respirators), disposable liners, and weighing papers should be collected in a dedicated, labeled hazardous waste container (typically a black bin for hazardous pharmaceutical waste).[11]
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container.
-
Aqueous and organic waste streams should be segregated.
-
-
Sharps Waste:
-
Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Decontamination:
-
A validated decontamination procedure should be in place. This may involve the use of a solution that can chemically degrade the compound. If a deactivation solution is not available, a thorough cleaning with a suitable solvent followed by a detergent solution is recommended. All cleaning materials must be disposed of as hazardous waste.
-
-
Spill Response:
-
In case of a spill, evacuate the area and alert others.
-
Only personnel trained in hazardous spill response should perform the cleanup.
-
Use a chemical spill kit, ensuring the absorbent material is compatible with the solvent.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Mechanism of Action Signaling Pathway
ABT-255 is a 2-pyridone antibacterial agent that, like fluoroquinolones, is believed to inhibit bacterial DNA gyrase.[6] This enzyme is crucial for DNA replication, transcription, and repair in bacteria. Inhibition of DNA gyrase leads to the cessation of these processes and ultimately, bacterial cell death.
DNA Gyrase Inhibition Pathway
Caption: The inhibitory action of ABT-255 on bacterial DNA gyrase, leading to cell death.
Disclaimer: The information provided is based on available scientific literature for ABT-255 and general best practices for handling potent compounds. A comprehensive, substance-specific risk assessment must be performed by qualified personnel before any handling of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.
References
- 1. In Vivo Efficacy of ABT-255 against Drug-Sensitive and -Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of ABT-255 against drug-sensitive and -resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. | BioWorld [bioworld.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. medicalwastepros.com [medicalwastepros.com]
- 12. anentawaste.com [anentawaste.com]
Essential Safety and Logistical Information for Handling ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of ABT-255 free base, a novel and potent 2-pyridone antimicrobial agent. Due to its potency and status as a new chemical entity, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Compound Identification and Hazard Assessment
ABT-255 is identified as a novel 2-pyridone antibacterial agent with demonstrated in vitro and in vivo efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3] Its high potency, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.016 to 0.031 µg/ml, necessitates that it be handled as a potent compound.[2][4]
Chemical Information:
-
Molecular Formula: C₂₁H₂₅ClFN₃O₃[]
-
Chemical Class: 2-pyridone antibacterial agent, analogous to ABT-719.[4][]
-
Mechanism of Action: Believed to be a bacterial DNA gyrase inhibitor.[6]
Due to the limited availability of a comprehensive Safety Data Sheet (SDS), the following quantitative data should be considered illustrative for a potent research compound and must be confirmed through appropriate testing before handling.
Illustrative Quantitative Data:
| Parameter | Illustrative Value | Notes |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (8-hour TWA) | Assumed based on high potency. A formal assessment is required. |
| LD₅₀ (Oral, Rat) | Data not available | Handle with extreme caution as toxicity is not fully characterized. |
| Flash Point | Data not available | Assume it is combustible and avoid ignition sources. |
| Solubility | Data not available | Determine appropriate solvents in a controlled setting. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving ABT-255. The following PPE is the minimum required for handling the solid compound and its solutions.[7][8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. Should be removed before leaving the designated work area. |
| Respiratory Protection | An N95 respirator is the minimum requirement when handling the powder outside of a containment device. A higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), may be necessary for procedures with a high potential for aerosol generation. | Protects against inhalation of the potent powder. |
Operational Plans for Safe Handling
All work with this compound should be performed within a designated area. Access to this area should be restricted to trained personnel.
Experimental Workflow for Handling ABT-255:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area by covering surfaces with absorbent, disposable liners.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Weighing and Aliquoting (Solid Compound):
-
All handling of the solid powder must be conducted in a certified chemical fume hood, a glove box, or another suitable containment device.
-
Use dedicated spatulas and weighing vessels.
-
Handle the compound gently to minimize dust generation.
-
-
Solution Preparation:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. A suitable decontamination solution should be validated.
-
Carefully remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the safe handling of potent compounds like ABT-255.
Disposal Plans
All waste generated from handling ABT-255 is considered hazardous pharmaceutical waste and must be disposed of according to institutional, local, and federal regulations.[10][11][12]
-
Solid Waste:
-
Contaminated PPE (gloves, lab coats, respirators), disposable liners, and weighing papers should be collected in a dedicated, labeled hazardous waste container (typically a black bin for hazardous pharmaceutical waste).[11]
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container.
-
Aqueous and organic waste streams should be segregated.
-
-
Sharps Waste:
-
Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Decontamination:
-
A validated decontamination procedure should be in place. This may involve the use of a solution that can chemically degrade the compound. If a deactivation solution is not available, a thorough cleaning with a suitable solvent followed by a detergent solution is recommended. All cleaning materials must be disposed of as hazardous waste.
-
-
Spill Response:
-
In case of a spill, evacuate the area and alert others.
-
Only personnel trained in hazardous spill response should perform the cleanup.
-
Use a chemical spill kit, ensuring the absorbent material is compatible with the solvent.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Mechanism of Action Signaling Pathway
ABT-255 is a 2-pyridone antibacterial agent that, like fluoroquinolones, is believed to inhibit bacterial DNA gyrase.[6] This enzyme is crucial for DNA replication, transcription, and repair in bacteria. Inhibition of DNA gyrase leads to the cessation of these processes and ultimately, bacterial cell death.
DNA Gyrase Inhibition Pathway
Caption: The inhibitory action of ABT-255 on bacterial DNA gyrase, leading to cell death.
Disclaimer: The information provided is based on available scientific literature for ABT-255 and general best practices for handling potent compounds. A comprehensive, substance-specific risk assessment must be performed by qualified personnel before any handling of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.
References
- 1. In Vivo Efficacy of ABT-255 against Drug-Sensitive and -Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of ABT-255 against drug-sensitive and -resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-255 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. | BioWorld [bioworld.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. medicalwastepros.com [medicalwastepros.com]
- 12. anentawaste.com [anentawaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
